BAY-1436032
Description
BAY1436032 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.
an inhibitor of isocitrate dehydrogenase 1; structure in first source
Structure
3D Structure
Propriétés
IUPAC Name |
3-[2-[4-(trifluoromethoxy)anilino]-1-[(1R,5R)-3,3,5-trimethylcyclohexyl]benzimidazol-5-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30F3N3O3/c1-16-12-19(15-25(2,3)14-16)32-22-10-4-17(5-11-23(33)34)13-21(22)31-24(32)30-18-6-8-20(9-7-18)35-26(27,28)29/h4,6-10,13,16,19H,5,11-12,14-15H2,1-3H3,(H,30,31)(H,33,34)/t16-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMAUIMMNAHKQR-QFBILLFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N2C3=C(C=C(C=C3)CCC(=O)O)N=C2NC4=CC=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CC(C1)(C)C)N2C3=C(C=C(C=C3)CCC(=O)O)N=C2NC4=CC=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BAY-1436032: A Deep Dive into the Mechanism of Action of a Pan-Mutant IDH1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-1436032 is a potent and selective, orally available, small-molecule pan-inhibitor of mutated isocitrate dehydrogenase 1 (IDH1). Mutations in the IDH1 enzyme are a key driver in various cancers, including acute myeloid leukemia (AML), glioma, and intrahepatic cholangiocarcinoma.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.
Core Mechanism of Action: Targeting the Neomorphic Activity of Mutant IDH1
The primary mechanism of action of this compound is the specific inhibition of the neomorphic activity of various mutant forms of the IDH1 enzyme.[3][4]
Wild-Type vs. Mutant IDH1:
-
Wild-Type IDH1 (wtIDH1): In normal physiological conditions, wtIDH1 catalyzes the NADP+-dependent oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][5]
-
Mutant IDH1 (mIDH1): Cancer-associated mutations in IDH1, most commonly at the R132 residue, result in a gain-of-function. Instead of producing α-KG, the mutant enzyme converts it to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3]
The Role of 2-HG in Oncogenesis:
The accumulation of 2-HG to millimolar concentrations in tumor cells disrupts normal cellular processes.[6] 2-HG acts as a competitive inhibitor of α-KG-dependent dioxygenases, including:
-
Histone Demethylases (e.g., KDM family): Inhibition of these enzymes leads to hypermethylation of histones, altering gene expression and blocking cellular differentiation.[7][8]
-
TET Family of DNA Hydroxylases: Inhibition of TET enzymes results in DNA hypermethylation, further contributing to the block in differentiation.[8]
-
Prolyl Hydroxylases (e.g., EGLN): Disruption of prolyl hydroxylase activity can affect the hypoxia-inducible factor (HIF) signaling pathway.[8][9]
This "differentiation block" is a critical step in the development and progression of IDH1-mutant cancers.[10]
This compound's Intervention:
This compound selectively binds to an allosteric site at the dimer interface of the mIDH1 enzyme.[11] This binding event prevents the conversion of α-KG to 2-HG, leading to a significant reduction in intracellular 2-HG levels.[3][4] By depleting the oncometabolite, this compound aims to:
-
Restore normal activity of α-KG-dependent dioxygenases.
-
Reverse the epigenetic changes (histone and DNA hypermethylation).
-
Induce differentiation of the malignant cells.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound from various in vitro and clinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Target | Value | Notes |
| IC50 | Mutant IDH1 (R132H) | 15 nM | Cell-free enzymatic assay.[12] |
| IC50 | Mutant IDH1 (R132C) | 15 nM | Cell-free enzymatic assay.[12] |
| IC50 | Wild-Type IDH1 | > 20 µM | Demonstrates high selectivity for mutant over wild-type.[12] |
| IC50 | Wild-Type IDH2 | > 100 µM | Demonstrates high selectivity against the related IDH2 enzyme.[12] |
| IC50 (2-HG reduction) | IDH1 R132H expressing cells | 60 nM | Intracellular 2-HG production in mouse hematopoietic cells.[13] |
| IC50 (2-HG reduction) | IDH1 R132C expressing cells | 45 nM | Intracellular 2-HG production in mouse hematopoietic cells.[13] |
Table 2: Clinical Pharmacodynamics and Efficacy (Phase I Studies)
| Indication | Parameter | Value | Notes |
| IDH1-Mutant Solid Tumors (NCT02746081) | Median Maximal Reduction of Plasma 2-HG | 76% | Observed in evaluable subjects.[3][14] |
| Objective Response Rate (ORR) in Lower Grade Glioma (LGG) | 11% | Included one complete response and three partial responses.[14][15] | |
| Stable Disease (SD) in LGG | 43% | [14][15] | |
| IDH1-Mutant AML (NCT03127735) | Overall Response Rate (ORR) | 15% | Included 1 CRp, 1 PR, 2 MLFS.[16] |
| Stable Disease (SD) | 30% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are outlined below. These are representative protocols based on standard practices for evaluating mIDH1 inhibitors.
Enzyme Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified mIDH1 and wtIDH1 enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human mIDH1 (e.g., R132H, R132C) and wtIDH1 enzymes are expressed and purified. Substrates (α-KG and NADPH) are prepared in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.01% Tween 20).[9]
-
Compound Preparation: this compound is serially diluted in DMSO to generate a range of concentrations.
-
Assay Procedure:
-
The assay is typically performed in a 384- or 1536-well plate format.[9]
-
A solution containing the enzyme and NADPH is pre-incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes at 37°C).[9]
-
The reaction is initiated by the addition of α-KG.[9]
-
The reaction is allowed to proceed for a specific time (e.g., 90 minutes at 37°C).[9]
-
-
Detection: The consumption of NADPH is monitored, which is proportional to the enzyme activity. This can be measured using a coupled enzymatic reaction with diaphorase and resazurin, leading to a fluorescent signal.[11]
-
Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.
Cell-Based 2-HG Reduction Assay
Objective: To measure the ability of this compound to inhibit the production of 2-HG in cells expressing mIDH1.
Methodology:
-
Cell Culture: Human cell lines engineered to express specific IDH1 mutations (e.g., U87-IDH1 R132H) or patient-derived cell lines with endogenous mutations are cultured under standard conditions.[11]
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound for a specified duration (e.g., 48 hours).[11]
-
Metabolite Extraction: After treatment, the cell culture medium is collected, and/or intracellular metabolites are extracted from the cells.
-
2-HG Quantification: The concentration of 2-HG in the samples is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9] Alternatively, a fluorescent enzymatic assay using D-2-Hydroxyglutarate Dehydrogenase (D2HGDH) can be employed.[11]
-
Data Analysis: The 2-HG levels are normalized to cell number or protein concentration. The percentage of 2-HG reduction is plotted against the inhibitor concentration to determine the cellular IC50.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway, the experimental workflow for inhibitor characterization, and the logical relationship of this compound's mechanism of action.
References
- 1. mountsinai.org [mountsinai.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cccc.charite.de [cccc.charite.de]
- 6. 2-Hydroxyglutarate in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (R)-2-hydroxyglutarate inhibits KDM5 histone lysine demethylases to drive transformation in IDH-mutant cancers. | Broad Institute [broadinstitute.org]
- 8. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BAY1436032 in Patients With Mutant IDH1(mIDH1) Advanced Acute Myeloid Leukemia (AML) | Drush Site-Install [trials-api.montefioreeinstein.org]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Phase I Assessment of Safety and Therapeutic Activity of BAY1436032 in Patients with IDH1-Mutant Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Safety and efficacy of BAY1436032 in IDH1-mutant AML: phase I study results - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of BAY-1436032: A Pan-Mutant IDH1 Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
BAY-1436032 is a potent and selective, orally available, pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1] Developed through a collaboration between Bayer and the German Cancer Research Center (DKFZ), this small molecule therapeutic targets various mutations of the IDH1 enzyme, a key player in cellular metabolism that is frequently altered in a range of cancers, including acute myeloid leukemia (AML), glioma, chondrosarcoma, and intrahepatic cholangiocarcinoma. This guide provides a comprehensive overview of the discovery and development timeline of this compound, detailing its mechanism of action, preclinical efficacy, and clinical evaluation.
Discovery and Preclinical Development
The discovery of this compound stemmed from the identification of IDH1 mutations as crucial oncogenic drivers. Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific point mutations in the active site of IDH1, most commonly at the R132 residue, confer a neomorphic enzymatic activity, leading to the conversion of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, resulting in widespread epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis.
This compound was developed as a pan-inhibitor, designed to be effective against multiple IDH1 R132 mutations.
In Vitro Efficacy
This compound demonstrated potent and selective inhibition of various IDH1 mutants in both enzymatic and cell-based assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) |
| IDH1 R132H | Cell-based (2-HG production) | 60 |
| IDH1 R132C | Cell-based (2-HG production) | 45 |
| IDH1 mutant AML cells | Colony Formation Assay | 100 |
Data sourced from multiple preclinical studies.[3][4]
In primary human AML cells harboring various IDH1 mutations (R132H, R132C, R132G, R132L, and R132S), this compound effectively inhibited the production of R-2HG, induced myeloid differentiation, and inhibited colony growth.[5] Notably, the compound showed high selectivity for mutant IDH1, with significantly less activity against wild-type IDH1 and IDH2.
In Vivo Preclinical Studies
The promising in vitro activity of this compound was further validated in patient-derived xenograft (PDX) models of IDH1-mutant AML and glioma.[5][6]
Key Findings from In Vivo Studies:
-
AML Models: Oral administration of this compound in AML PDX models led to a significant reduction in leukemic blasts in the peripheral blood, induction of myeloid differentiation, and depletion of leukemia stem cells.[5] This resulted in a prolonged survival of the treated mice.[5]
-
Glioma Models: In intracranial xenograft models of IDH1-mutant glioma, this compound demonstrated brain penetrance and led to a reduction in tumor growth and prolonged survival.[7]
Clinical Development
Based on the robust preclinical data, this compound advanced into Phase I clinical trials for both solid tumors and AML.
Phase I Study in Advanced Solid Tumors (NCT02746032)
This first-in-human, open-label, dose-escalation and expansion study enrolled patients with advanced, IDH1-R132X mutant solid tumors.[8][9]
Table 2: Overview of Phase I Solid Tumor Trial (NCT02746032)
| Parameter | Details |
| Patient Population | Patients with advanced IDH1-R132X mutant solid tumors, including lower-grade glioma (LGG), glioblastoma, and intrahepatic cholangiocarcinoma. |
| Dose Escalation Cohorts | 150 mg, 300 mg, 600 mg, 1200 mg, and 1500 mg twice daily (BID).[2] |
| Pharmacokinetics | Exhibited a relatively short half-life.[9] |
| Pharmacodynamics | Showed target engagement with a median maximal reduction of plasma R-2-hydroxyglutarate levels of 76%.[2][9] |
| Safety | Generally well-tolerated, with no maximum tolerated dose (MTD) identified.[9] |
| Efficacy | The most significant clinical activity was observed in patients with lower-grade glioma, with an objective response rate of 11% and stable disease in 43%.[9] Some patients with LGG experienced durable responses, continuing treatment for over two years.[9] |
Phase I Study in Acute Myeloid Leukemia (NCT03127735)
A parallel Phase I dose-escalation study evaluated this compound in patients with relapsed or refractory IDH1-mutant AML.[10][11]
Table 3: Overview of Phase I AML Trial (NCT03127735)
| Parameter | Details |
| Patient Population | Patients with relapsed or refractory AML harboring an IDH1 mutation.[10] |
| Dose Escalation Cohorts | 300 mg, 600 mg, 1200 mg, and 1500 mg twice daily (BID).[12] |
| Pharmacokinetics | Showed a relatively short half-life and apparent non-linear pharmacokinetics after continuous dosing.[12][13] |
| Pharmacodynamics | Most patients experienced only partial inhibition of plasma R-2HG levels.[12][13] |
| Safety | The drug was found to be safe, and a maximum tolerated dose was not identified.[12][13] |
| Efficacy | The overall response rate was 15%, with a median treatment duration of 6.0 months for responding patients.[12][13] |
Development Status
Despite showing a favorable safety profile and evidence of clinical activity, particularly in lower-grade glioma, Bayer announced that it would not be pursuing further clinical development of this compound. The development rights have since been returned to the German Cancer Research Center (DKFZ).
Signaling Pathways and Experimental Workflows
Mutant IDH1 Signaling Pathway
The central mechanism of this compound is the inhibition of the neomorphic activity of mutant IDH1, thereby reducing the production of the oncometabolite 2-HG. This, in turn, restores the function of α-KG-dependent dioxygenases, leading to the reversal of epigenetic dysregulation and the induction of cellular differentiation.
Caption: Mutant IDH1 signaling and the mechanism of action of this compound.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of this compound followed a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: A generalized workflow for the preclinical evaluation of this compound.
Experimental Protocols
Colony Forming Cell (CFC) Assay
This assay is used to assess the effect of this compound on the proliferative capacity of primary human AML cells.
Methodology:
-
Mononuclear cells from AML patients with IDH1 mutations are isolated.
-
Cells are plated in duplicate in methylcellulose (B11928114) medium (e.g., Methocult H4100) supplemented with a cocktail of cytokines (e.g., IL-3, GM-CSF, SCF, FLT3-ligand, and EPO).[14]
-
This compound is added to the methylcellulose at various concentrations, with a vehicle control (e.g., DMSO).[14]
-
Plates are incubated for 10-14 days at 37°C in a humidified incubator with 5% CO2.[14]
-
Colonies are evaluated and counted microscopically based on standard morphological criteria.[14]
In Vivo Patient-Derived Xenograft (PDX) Model
PDX models are crucial for evaluating the in vivo efficacy of anti-cancer agents in a system that closely mimics the human tumor environment.
Methodology:
-
Primary AML cells from a patient with an IDH1 mutation are transplanted into immunodeficient mice (e.g., NSG mice).[5]
-
Engraftment of human leukemic cells is confirmed by monitoring for the presence of human CD45+ cells in the peripheral blood.[6]
-
Once engraftment is established, mice are randomized into treatment and control groups.
-
This compound is administered orally once daily at specified doses (e.g., 45 or 150 mg/kg).[3][5] The control group receives a vehicle.
-
Leukemic burden in the peripheral blood is monitored regularly.
-
Survival of the mice in each group is monitored, and endpoint analyses, such as measurement of serum R-2HG levels and assessment of myeloid differentiation markers on leukemic cells, are performed.[3][5]
R-2HG Measurement Assay
Quantification of the oncometabolite 2-HG is a key pharmacodynamic biomarker for assessing the target engagement of IDH1 inhibitors.
Methodology (General Principles):
While specific lab protocols may vary, the measurement of R-2HG in plasma, serum, or tumor tissue typically involves mass spectrometry-based methods.
-
Sample Preparation: Biological samples are processed to extract metabolites. This may involve protein precipitation and subsequent purification steps.
-
Chromatographic Separation: The extracted metabolites are separated using liquid chromatography (LC) or gas chromatography (GC).[15]
-
Mass Spectrometry Detection: The separated metabolites are introduced into a mass spectrometer for detection and quantification.[15] This allows for the specific and sensitive measurement of R-2HG, and in some methods, the differentiation between the R and S enantiomers.[15]
-
Data Analysis: The concentration of R-2HG is determined by comparing the signal from the sample to that of a standard curve generated with known concentrations of the metabolite.
Conclusion
This compound represents a significant effort in the targeted therapy of IDH1-mutant cancers. Its discovery and development have provided valuable insights into the therapeutic potential of inhibiting this key metabolic enzyme. The preclinical data demonstrated its potent and selective activity, and the Phase I clinical trials confirmed its favorable safety profile and showed encouraging signs of efficacy, particularly in lower-grade glioma. Although the clinical development of this compound by Bayer has been discontinued, the comprehensive data generated from its investigation continue to be a valuable resource for the scientific community and will undoubtedly inform the future development of novel therapies for IDH1-mutant malignancies.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
- 5. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Facebook [cancer.gov]
- 9. Phase I Assessment of Safety and Therapeutic Activity of BAY1436032 in Patients with IDH1-Mutant Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. cccc.charite.de [cccc.charite.de]
- 12. Safety and efficacy of BAY1436032 in IDH1-mutant AML: phase I study results - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and efficacy of BAY1436032 in IDH1-mutant AML: phase I study results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. haematologica.org [haematologica.org]
- 15. PATH-22. THE DEVELOPMENT OF A NEW ASSAY TO MEASURE 2-HYDROXYGLUTARATE (2-hg) ENANTIOMER LEVELS AND THE UTILITY OF 2-hg AS A BIOMARKER FOR MANAGEMENT OF IDH MUTANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
BAY-1436032: A Pan-Inhibitor with High Selectivity for Mutant IDH1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
BAY-1436032 is an orally available, potent, and highly selective pan-inhibitor of mutated isocitrate dehydrogenase 1 (IDH1).[1][2][3][4][5] This small molecule has demonstrated significant therapeutic potential in preclinical and clinical settings for the treatment of various cancers harboring IDH1 mutations, including acute myeloid leukemia (AML), glioma, chondrosarcoma, and intrahepatic cholangiocarcinoma.[3][6][7] Its mechanism of action centers on the specific inhibition of the neomorphic activity of mutant IDH1, leading to a reduction in the oncometabolite D-2-hydroxyglutarate (2-HG) and subsequent induction of cellular differentiation.[1][3][6]
Core Mechanism of Action
Mutations in the active site of IDH1, most commonly at the R132 residue, confer a new enzymatic function: the NADPH-dependent reduction of α-ketoglutarate (α-KG) to 2-HG.[3][8] This accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that block cellular differentiation and promote tumorigenesis.[3][8][9] this compound selectively binds to and inhibits these mutant IDH1 enzymes, thereby blocking the production of 2-HG.[1][3] This restores normal cellular processes, leading to the differentiation of tumor cells and a reduction in leukemic blast counts in AML models.[6]
Quantitative Selectivity Profile
This compound exhibits potent, double-digit nanomolar inhibition of various IDH1 R132 mutants while displaying significantly lower activity against wild-type IDH1 and IDH2 enzymes. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
| Target | IC50 (nM) | Assay Type | Reference |
| Mutant IDH1 | |||
| IDH1 R132H | 15 | Cell-free enzymatic assay | [5] |
| IDH1 R132C | 15 | Cell-free enzymatic assay | [5] |
| IDH1 R132H (intracellular 2-HG) | 60 | Mouse hematopoietic cells | [2] |
| IDH1 R132C (intracellular 2-HG) | 45 | Mouse hematopoietic cells | [2] |
| IDH1 mutant AML cells (colony formation) | 100 | Primary human AML cells | [9] |
| Wild-Type IDH/IDH2 | |||
| Wild-Type IDH1 | 20,000 | Cell-free enzymatic assay | [5] |
| Wild-Type IDH2 | >100,000 | Cell-free enzymatic assay | [5] |
| IDH2 R140Q (intracellular 2-HG) | >10,000 | Mouse hematopoietic cells | [2] |
| IDH2 R172K (intracellular 2-HG) | >10,000 | Mouse hematopoietic cells | [2] |
Visualizing the Mechanism and Experimental Workflow
To better understand the function and evaluation of this compound, the following diagrams illustrate its mechanism of action and a typical experimental workflow for assessing its efficacy.
Caption: Mechanism of action of this compound in mutant IDH1 cancer cells.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pan-mutant IDH1 inhibitor BAY 1436032 for effective treatment of IDH1 mutant astrocytoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
Structural Basis of BAY-1436032 Binding to Mutant IDH1: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2] These mutations confer a neomorphic enzymatic function, converting α-ketoglutarate (α-KG) into the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, leading to a block in cellular differentiation and promoting tumorigenesis.[2] BAY-1436032 is a potent, orally available, and selective pan-inhibitor of various IDH1 R132X mutants.[1][3][4] This document provides a detailed technical overview of the structural basis for its inhibitory activity, summarizing key binding data and the experimental protocols used for its characterization.
IDH1 Mutation and Pathway
Wild-type IDH1 catalyzes the NADP+-dependent oxidative decarboxylation of isocitrate to α-KG.[1][5] Cancer-associated mutations, most commonly affecting the arginine 132 (R132) residue, alter the enzyme's active site, enabling the NADPH-dependent reduction of α-KG to 2-HG.[1][2] This oncometabolite competitively inhibits α-KG-dependent dioxygenases, leading to widespread hypermethylation of DNA and histones, which ultimately blocks normal cell differentiation.[2][6] this compound acts by specifically inhibiting this neomorphic activity in mutant IDH1 enzymes.[6]
Structural Basis of Allosteric Inhibition
Crystallographic studies reveal that this compound and related compounds are allosteric inhibitors that bind to the dimer interface of the mutant IDH1 enzyme.[7][8] This binding site is distinct from the active site where α-KG binds. The crystal structure of the IDH1 R132H mutant in complex with a related inhibitor (PDB: 5LGE) shows the compound situated in a pocket between the two monomers of the homodimer.[7][9]
Binding at this allosteric site locks the enzyme in a catalytically inactive, open conformation, which prevents the substrate from binding effectively at the active site.[8] While this compound is an allosteric inhibitor, its mechanism can present as competitive with respect to α-KG because the binding of the inhibitor and substrate are mutually exclusive.[7][10] The selective inhibition of the mutant enzyme over the wild-type is not primarily due to differences in binding affinity to the resting state of the enzymes.[10] Instead, the mutant IDH1's ability to bind Mg2+ and α-KG independently makes it more susceptible to this allosteric inhibition compared to the wild-type enzyme, which preferentially binds the isocitrate-Mg2+ complex.[10]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Pan-mutant IDH1 inhibitor BAY 1436032 for effective treatment of IDH1 mutant astrocytoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rcsb.org [rcsb.org]
- 10. pubs.acs.org [pubs.acs.org]
The Pharmacological Profile of BAY-1436032: A Pan-Mutant IDH1 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-1436032 is a potent, selective, and orally bioavailable small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1, particularly at the R132 residue, are key oncogenic drivers in a variety of malignancies, including acute myeloid leukemia (AML), glioma, chondrosarcoma, and intrahepatic cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in epigenetic dysregulation and a block in cellular differentiation. This compound acts as a pan-inhibitor of various IDH1-R132X mutations, effectively reducing 2-HG levels, inducing differentiation of tumor cells, and demonstrating anti-tumor efficacy in both preclinical models and clinical settings. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, in vitro and in vivo activity, pharmacokinetic properties, and clinical trial data.
Mechanism of Action
This compound is a highly specific inhibitor of the neomorphic activity of mutant IDH1 enzymes.[1][3] Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In contrast, mutant IDH1 enzymes gain the function of converting α-KG to 2-HG.[1][3] this compound selectively binds to and inhibits these mutant IDH1 variants, thereby blocking the production of 2-HG. The reduction in intracellular 2-HG levels relieves the inhibition of α-KG-dependent dioxygenases, such as TET DNA hydroxylases and histone demethylases. This leads to a reversal of the hypermethylation phenotype associated with IDH1 mutations, promoting the differentiation of cancer cells and inhibiting tumor growth.[4]
In Vitro Pharmacological Profile
The in vitro activity of this compound has been characterized in various enzymatic and cell-based assays.
Enzymatic Activity
This compound is a potent inhibitor of the enzymatic activity of multiple IDH1-R132X mutants. It demonstrates high selectivity for mutant IDH1 over wild-type IDH1 and IDH2.
| Target | IC50 (nM) |
| Mutant IDH1 | |
| IDH1 R132H | 15 |
| IDH1 R132C | 15 |
| Wild-Type IDH | |
| Wild-Type IDH1 | 20,000 |
| Wild-Type IDH2 | >100,000 |
Cellular Activity
In cell-based assays, this compound effectively inhibits the production of 2-HG in cells harboring IDH1 mutations and induces cellular differentiation.
| Cell Line/Model | IDH1 Mutation | Assay | IC50 (nM) | Effect |
| Mouse hematopoietic cells | IDH1 R132H | 2-HG Production | 60 | Inhibition of 2-HG |
| Mouse hematopoietic cells | IDH1 R132C | 2-HG Production | 45 | Inhibition of 2-HG |
| Patient-derived AML cells | Various R132 mutations | Colony Formation | 100 | 50% inhibition of colony growth |
| Patient-derived glioma cultures | Not specified | Proliferation/Differentiation | - | Reduced proliferation and induced differentiation |
In Vivo Pharmacological Profile
The in vivo efficacy of this compound has been demonstrated in patient-derived xenograft (PDX) models of both AML and glioma.
Acute Myeloid Leukemia (AML) Models
In PDX models of IDH1-mutant AML, oral administration of this compound led to a significant reduction in leukemic blast counts, induction of myeloid differentiation, and prolonged survival.
| Model | Treatment | Key Findings |
| IDH1 R132C AML PDX | 45 or 150 mg/kg this compound daily | Dose-dependent reduction in serum 2-HG and leukemic cell burden; prolonged survival.[4] |
| IDH1 mutant AML PDX | 150 mg/kg this compound + Azacitidine | Synergistic effect, with simultaneous combination depleting leukemia stem cells by 33,150-fold.[6] |
Glioma Models
This compound is brain-penetrant and has shown efficacy in intracranial xenograft models of IDH1-mutant glioma.
| Model | Treatment | Key Findings |
| Intracranial human astrocytoma (IDH1 R132H) | Oral administration (dose not specified) | Significantly prolonged survival of mice.[2] |
| Intracranial mIDH1 glioma | Not specified | Enhanced survival, suppressed 2-HG production, and induced differentiation markers.[3] |
Pharmacokinetics
Preclinical and clinical studies have characterized the pharmacokinetic profile of this compound.
-
Absorption: Orally bioavailable.[5]
-
Distribution: Brain penetrant in mice.[3]
-
Metabolism: Low metabolic clearance observed in vitro in rat hepatocytes and mouse liver microsomes.[5]
-
Elimination: Exhibits a relatively short half-life in humans.[3]
Clinical Trials
This compound has been evaluated in Phase I clinical trials for both solid tumors and AML.
Phase I Study in IDH1-Mutant Solid Tumors (NCT02746081)
This first-in-human, open-label, dose-escalation and expansion study enrolled patients with advanced IDH1-R132X mutant solid tumors.[3][7][8]
| Parameter | Finding |
| Dosing | 150 mg to 1,500 mg twice daily.[3] |
| Safety | Well-tolerated; a maximum tolerated dose (MTD) was not identified.[3] |
| Pharmacodynamics | Median maximal reduction of plasma 2-HG levels of 76%.[1][3] |
| Efficacy (Lower-Grade Glioma, n=35) | Objective Response Rate (ORR): 11% (1 complete response, 3 partial responses).[9] Stable Disease: 43%.[9] |
Phase I Study in IDH1-Mutant AML (NCT03127735)
This open-label study evaluated this compound in patients with relapsed or refractory IDH1-mutant AML.[10][11][12]
The study aimed to determine the MTD and/or recommended Phase II dose and to characterize the safety, tolerability, pharmacokinetics, and preliminary efficacy.[11]
Experimental Protocols
In Vitro Enzyme Inhibition Assay
-
Principle: A diaphorase/resazurin (B115843) coupled reaction is used to measure the enzymatic activity of purified mutant IDH1. The inhibition of this activity by this compound is quantified.
-
General Protocol:
-
Purified recombinant mutant IDH1 enzyme is incubated with its substrate, α-ketoglutarate, and the cofactor NADPH in an appropriate buffer system.
-
The reaction is coupled to a diaphorase enzyme which uses the NADPH produced by the reverse reaction to reduce resazurin to the fluorescent product, resorufin (B1680543).
-
This compound at various concentrations is added to the reaction mixture.
-
The fluorescence of resorufin is measured over time using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based 2-HG Assay
-
Principle: Measurement of intracellular or extracellular 2-HG levels in IDH1-mutant cells treated with this compound.
-
General Protocol:
-
IDH1-mutant cells are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with a dose range of this compound or vehicle control.
-
After a defined incubation period (e.g., 48-72 hours), cell lysates or culture medium are collected.
-
2-HG levels are quantified using a specific and sensitive method, such as liquid chromatography-mass spectrometry (LC-MS) or a commercially available 2-HG assay kit.
-
IC50 values for 2-HG reduction are determined from the dose-response curve.
-
In Vivo Patient-Derived Xenograft (PDX) Model
-
Principle: To evaluate the anti-tumor efficacy of this compound in a model that closely recapitulates human disease.
-
General Protocol for AML PDX:
-
Immunocompromised mice (e.g., NSG mice) are sublethally irradiated.
-
Primary human AML cells harboring an IDH1 mutation are injected intravenously or intra-femorally.
-
Engraftment of human leukemic cells is monitored by flow cytometry for human CD45+ cells in peripheral blood.
-
Once engraftment is established, mice are randomized into treatment and control groups.
-
This compound is administered orally at specified doses and schedules.
-
Tumor burden, 2-HG levels, and survival are monitored over time.
-
Conclusion
This compound is a well-characterized, potent, and selective pan-inhibitor of mutant IDH1. Its mechanism of action, involving the specific inhibition of 2-HG production, leads to the induction of cellular differentiation and anti-tumor effects in various preclinical models of IDH1-mutant cancers. The compound is orally bioavailable and brain-penetrant, making it suitable for treating central nervous system malignancies. Phase I clinical trials have demonstrated a manageable safety profile and encouraging signs of clinical activity, particularly in patients with lower-grade glioma. Further clinical development will be crucial to fully define the therapeutic potential of this compound in the treatment of IDH1-mutant malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pan-mutant IDH1 inhibitor BAY 1436032 for effective treatment of IDH1 mutant astrocytoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Facebook [cancer.gov]
- 9. Phase I Assessment of Safety and Therapeutic Activity of BAY1436032 in Patients with IDH1-Mutant Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. cccc.charite.de [cccc.charite.de]
- 12. mountsinai.org [mountsinai.org]
BAY-1436032: A Comprehensive Analysis of its Efficacy in Reducing 2-Hydroxyglutarate Levels in Mutant IDH1 Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical oncogenic driver in a variety of malignancies, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the aberrant production and accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG). 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis. BAY-1436032 is a potent and selective oral pan-inhibitor of mutant IDH1 (mIDH1) enzymes. This technical guide provides a comprehensive overview of the preclinical and clinical data on the effect of this compound on 2-HG levels, details the experimental methodologies used for its quantification, and illustrates the underlying signaling pathways and experimental workflows.
Mechanism of Action: Inhibition of Mutant IDH1 and Reduction of 2-Hydroxyglutarate
This compound is specifically designed to target the mutated form of the IDH1 enzyme.[1] Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[2] In contrast, mIDH1 enzymes gain a new function, converting α-KG to 2-HG.[1][2] this compound acts as a pan-inhibitor, effectively targeting various IDH1-R132X mutant variants.[3][4] By binding to the mutant enzyme, this compound blocks the catalytic site responsible for 2-HG production, leading to a significant reduction in intracellular and extracellular levels of this oncometabolite.[1][3] This restoration of normal cellular metabolism is associated with the induction of cellular differentiation and inhibition of tumor cell proliferation.[1][3]
References
The Role of BAY-1436032 in Inducing Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-1436032 is a potent and selective oral small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1).[1][2] Mutations in IDH1 are frequently observed in various cancers, including acute myeloid leukemia (AML), and lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] High levels of 2-HG disrupt epigenetic regulation and block cellular differentiation, contributing to tumorigenesis.[1][5] this compound specifically targets the mutated IDH1 enzyme, leading to a reduction in 2-HG levels, which in turn restores normal cellular differentiation processes.[5][6] This technical guide provides an in-depth overview of the mechanism of action of this compound in inducing cell differentiation, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Mechanism of Action
Mutations in the IDH1 enzyme, most commonly at the R132 residue, confer a neomorphic activity that enables the conversion of α-ketoglutarate (α-KG) to 2-HG.[1][7] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to hypermethylation and a block in hematopoietic differentiation.[8] this compound acts as a pan-mutant IDH1 inhibitor, binding to an allosteric site on the mutant enzyme and effectively blocking the production of 2-HG.[1][2][8] The subsequent decrease in intracellular 2-HG levels relieves the inhibition of α-KG-dependent dioxygenases, leading to the reversal of epigenetic alterations and the induction of myeloid differentiation.[8][9] Preclinical studies have demonstrated that this compound promotes leukemic blast clearance and myeloid differentiation in animal models of IDH1-mutant AML.[1][2][7]
Quantitative Data on the Efficacy of this compound
The following tables summarize the key quantitative findings from preclinical and clinical studies evaluating the efficacy of this compound in inhibiting 2-HG production and inducing cell differentiation.
Table 1: In Vitro Inhibition of 2-HG Production by this compound
| Cell Line/Model | IDH1 Mutation | IC50 for 2-HG Inhibition | Reference |
| Mouse hematopoietic cells | IDH1 R132H | 60 nM | [8] |
| Mouse hematopoietic cells | IDH1 R132C | 45 nM | [8] |
| Primary human AML cells | Various IDH1 R132 mutations | 3 - 16 nM | [10] |
Table 2: Induction of Myeloid Differentiation Markers by this compound
| Model System | Treatment | Marker | Result | Reference |
| Patient-derived IDH1 mutant AML cells (ex vivo) | This compound | CD14 and CD15 | Marked upregulation | [10] |
| IDH1-mutant AML PDX mice | 150 mg/kg this compound | CD14+ cells | Increased to 4.21% ± 0.62% | [11] |
| IDH1-mutant AML PDX mice | 150 mg/kg this compound | CD15+ cells | Increased to 7.67% ± 0.68% | [11] |
| IDH1-mutant AML PDX mice | This compound + Azacitidine (simultaneous) | CD14+ cells | Increased to 7.44% ± 1.27% | [11] |
| IDH1-mutant AML PDX mice | This compound + Azacitidine (simultaneous) | CD15+ cells | Increased to 11% ± 0.79% | [11] |
Table 3: Clinical Response to this compound in IDH1-Mutant AML (Phase I Study)
| Parameter | Value | Reference |
| Overall Response Rate | 15% (4/27 patients) | [7][12] |
| Median Treatment Duration (all subjects) | 3.0 months | [7][12] |
| Median Treatment Duration (responding subjects) | 6.0 months | [7][12] |
Experimental Protocols
In Vitro Colony-Forming Cell Assay
This assay assesses the effect of this compound on the proliferation and differentiation of primary human AML cells.
-
Cell Preparation: Mononuclear cells from bone marrow or peripheral blood of patients with IDH1-mutant AML are isolated using Ficoll-Paque density gradient centrifugation.
-
Culture Medium: Cells are cultured in methylcellulose (B11928114) medium (e.g., Methocult H4100) supplemented with cytokines such as IL-3 (10 ng/mL), GM-CSF (10 ng/mL), SCF (50 ng/mL), FLT3-ligand (50 ng/mL), and EPO (3 U/mL).[13]
-
Treatment: this compound is added to the methylcellulose at various concentrations (e.g., 6.25 nM to 200 nM).[14] A vehicle control (DMSO) is run in parallel.
-
Plating: 1 x 10^5 human mononuclear cells are plated in duplicate for each condition.[15]
-
Incubation: Plates are incubated for 10-14 days at 37°C in a humidified atmosphere with 5% CO2.
-
Analysis: Colonies are evaluated and counted microscopically based on standard morphological criteria.[15] The IC50 for colony growth inhibition is then determined.
Patient-Derived Xenograft (PDX) Mouse Models
This in vivo model evaluates the anti-leukemic activity and differentiation-inducing effects of this compound.
-
Animal Model: Immunodeficient mice (e.g., NSG mice) are sublethally irradiated.
-
Transplantation: Primary human AML cells from patients with IDH1 mutations are transplanted into the mice.[10]
-
Treatment: Once stable engraftment is confirmed (e.g., 17 or 90 days post-transplantation), mice are treated with this compound (e.g., 150 mg/kg) or vehicle control daily via oral gavage.[10]
-
Monitoring: Peripheral blood is collected periodically to monitor the percentage of human CD45+ leukemic cells by flow cytometry. Hemoglobin and platelet counts are also monitored.[15]
-
Differentiation Analysis: Expression of myeloid differentiation markers (e.g., CD14, CD15) on human CD45+ cells is analyzed by flow cytometry.
-
Survival Analysis: Survival of the mice in each treatment group is monitored and analyzed using Kaplan-Meier curves.
Gene Expression Profiling
This method is used to identify the molecular changes underlying this compound-induced differentiation.
-
Sample Collection: Human CD45+ cells are sorted from the bone marrow of treated and control PDX mice.[13]
-
RNA Extraction: Total RNA is extracted from the sorted cells using a suitable kit (e.g., RNeasy Plus mini kit).[13]
-
Quality Control: The quality and integrity of the extracted RNA are assessed using a bioanalyzer.
-
Gene Expression Analysis: Gene expression profiling is performed using microarrays or RNA sequencing.
-
Data Analysis: Gene set enrichment analysis is performed to identify enriched transcription factor gene sets and differentially expressed genes associated with stemness and myeloid differentiation.
Signaling Pathways and Experimental Workflow
The following diagrams visualize the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound action.
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for this compound evaluation.
Conclusion
This compound is a targeted therapy that effectively induces cell differentiation in IDH1-mutant cancers, particularly AML, by inhibiting the production of the oncometabolite 2-HG. This leads to the reversal of epigenetic dysregulation and the activation of myeloid differentiation programs. While preclinical data are robust, clinical responses in monotherapy have been modest, suggesting that combination therapies may be a more effective strategy.[7][12][16] The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on IDH1-targeted therapies and differentiation-based cancer treatments.
References
- 1. Safety and efficacy of BAY1436032 in IDH1-mutant AML: phase I study results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Pan-mutant IDH1 inhibitor BAY 1436032 for effective treatment of IDH1 mutant astrocytoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and efficacy of BAY1436032 in IDH1-mutant AML: phase I study results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. haematologica.org [haematologica.org]
- 14. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
Investigating BAY-1436032 in glioma research
An In-Depth Technical Guide to BAY-1436032 in Glioma Research
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) gene are a defining characteristic of a significant subset of gliomas, particularly lower-grade gliomas (LGG) and secondary glioblastomas.[1] These mutations, most commonly occurring at the R132 codon, confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3][4][5][6] The accumulation of 2-HG disrupts normal cellular metabolism and epigenetic regulation, driving tumorigenesis.[2][5][7] this compound emerged as a potent, selective, and orally bioavailable small-molecule inhibitor targeting these mutant IDH1 enzymes, representing a promising therapeutic strategy for this molecularly defined patient population.[1][2][8] This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical efficacy, clinical trial findings, and associated experimental protocols for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a pan-inhibitor, active against all known activating IDH1-R132X mutations, including R132H, R132C, R132G, R132S, and R132L.[2][9] It functions by specifically binding to the mutant IDH1 enzyme, inhibiting its catalytic activity.[7] This targeted inhibition blocks the reduction of α-KG to 2-HG, leading to a significant decrease in intracellular and plasma levels of the oncometabolite.[2][3][9] The reduction in 2-HG is hypothesized to reverse the downstream pathological effects, including epigenetic alterations (histone and DNA hypermethylation), thereby promoting cellular differentiation and impeding tumor growth.[2][3][10][11]
Below is a diagram illustrating the core signaling pathway affected by mutant IDH1 and the inhibitory action of this compound.
Quantitative Data Summary
The efficacy and potency of this compound have been quantified in numerous preclinical and clinical studies. The following tables summarize the key quantitative data.
Table 1: Preclinical In Vitro Potency
| Parameter | Target | Value | Reference(s) |
| IC₅₀ | Mutant IDH1 R132H | 15 nM | [3] |
| IC₅₀ | Mutant IDH1 R132C | 15 nM | [3] |
| IC₅₀ | Wild-Type IDH1 | > 20 µM | [3] |
| IC₅₀ | Wild-Type IDH2 | > 100 µM | [3] |
Table 2: Phase I Clinical Trial (NCT02746081) Efficacy in Glioma
| Parameter | Glioma Subtype | Value | Patient Cohort (n) | Reference(s) |
| Objective Response Rate (ORR) | Lower-Grade Glioma (LGG) | 11% | 35 | [2][12][13] |
| Complete Response (CR) | Lower-Grade Glioma (LGG) | 1 patient | 35 | [2][12][13] |
| Partial Response (PR) | Lower-Grade Glioma (LGG) | 3 patients | 35 | [2][12][13] |
| Stable Disease (SD) | Lower-Grade Glioma (LGG) | 43% | 35 | [2][12][13] |
| Objective Response Rate (ORR) | IDH-mutant Glioblastoma | 0% | 14 | [14] |
| Stable Disease (SD) | IDH-mutant Glioblastoma | 29% | 14 | [14] |
| Median Maximal Plasma 2-HG Reduction | All Solid Tumors | 76% | Evaluable Subjects | [1][2][12][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the core experimental protocols used in the evaluation of this compound.
In Vitro Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of mutant IDH1.
-
Objective: To determine the IC₅₀ value of this compound against recombinant wild-type and mutant IDH1 enzymes.
-
Methodology:
-
Purified recombinant IDH1 enzyme (wild-type or mutant) is incubated in an assay buffer.
-
A serial dilution of this compound is added to the enzyme solution and incubated for a defined period (e.g., 30 minutes) at room temperature.
-
The enzymatic reaction is initiated by adding the substrate α-KG and the cofactor NADPH.
-
The rate of NADPH consumption is monitored over time by measuring the decrease in absorbance or fluorescence, as the reaction catalyzed by mutant IDH1 consumes NADPH.[6]
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based 2-HG Measurement Assay
This assay measures the ability of this compound to reduce the production of 2-HG in cancer cells harboring an IDH1 mutation.
-
Objective: To assess the cellular potency of this compound.
-
Methodology:
-
IDH1-mutant glioma cells (e.g., patient-derived primary cultures or engineered cell lines) are seeded in multi-well plates.
-
Cells are treated with a range of this compound concentrations for a specified duration (e.g., 48-72 hours).
-
After treatment, both the cell culture medium and cell lysates are collected.
-
The concentration of 2-HG is quantified using liquid chromatography-mass spectrometry (LC-MS), which is the gold standard for its sensitivity and specificity.[15]
-
The reduction in 2-HG levels is correlated with the drug concentration to determine cellular efficacy.
-
In Vivo Orthotopic Glioma Xenograft Model
This animal model evaluates the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound in a setting that mimics human brain tumors.
-
Objective: To determine the effect of this compound on tumor growth, survival, and intratumoral 2-HG levels.
-
Methodology:
-
Implantation: Human IDH1-mutant astrocytoma cells are stereotactically implanted into the brains of immunodeficient mice.[9]
-
Tumor Monitoring: Tumor growth is monitored non-invasively using magnetic resonance imaging (MRI).[16]
-
Treatment: Once tumors are established, mice are randomized into vehicle control and treatment groups. This compound is administered orally, typically once or twice daily, at specified doses (e.g., 37.5, 75, or 150 mg/kg).[16]
-
Efficacy Endpoints: The primary endpoints are overall survival and tumor growth inhibition.[9][16]
-
Pharmacodynamic Analysis: At the end of the study, brain tumors are harvested to measure intratumoral concentrations of this compound and 2-HG to confirm target engagement.[16]
-
The workflow for a typical preclinical in vivo study is depicted below.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pan-mutant IDH1 inhibitor BAY 1436032 for effective treatment of IDH1 mutant astrocytoma in vivo - ProQuest [proquest.com]
- 4. Inhibition of 2-hydroxyglutarate elicits metabolic reprogramming and mutant IDH1 glioma immunity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of BAY1436032 in IDH1-mutant AML: phase I study results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Mutant IDH1 with BAY 1436032: A Promising Therapeutic Approach for Cancer [synapse.patsnap.com]
- 9. Pan-mutant IDH1 inhibitor BAY 1436032 for effective treatment of IDH1 mutant astrocytoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I Assessment of Safety and Therapeutic Activity of BAY1436032 in Patients with IDH1-Mutant Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isocitrate Dehydrogenase Inhibitors in Glioma: From Bench to Bedside [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
BAY-1436032 in Acute Myeloid Leukemia Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-1436032 is a potent and selective oral pan-mutant isocitrate dehydrogenase 1 (IDH1) inhibitor that has demonstrated significant preclinical activity in various acute myeloid leukemia (AML) models harboring IDH1 mutations.[1][2] Neomorphic mutations in IDH1, most commonly at the R132 residue, lead to the production of the oncometabolite (R)-2-hydroxyglutarate (R-2HG).[1][2] R-2HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations, including DNA and histone hypermethylation, which ultimately impair hematopoietic differentiation and promote leukemogenesis.[2][3] this compound is designed to specifically inhibit these mutant IDH1 enzymes, thereby reducing R-2HG levels, reversing the epigenetic blockade, and inducing myeloid differentiation.[1][2] This technical guide provides a comprehensive overview of the applications of this compound in AML models, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Mechanism of Action
This compound acts as an allosteric inhibitor of mutant IDH1 enzymes.[3][4] It binds to a site distinct from the active site, inducing a conformational change that prevents the enzyme from converting α-ketoglutarate to R-2HG.[3][4] This leads to a rapid reduction in intracellular and plasma R-2HG levels.[2] The subsequent decrease in R-2HG relieves the inhibition of α-KG-dependent dioxygenases, such as TET enzymes and histone demethylases. This, in turn, leads to a reversal of DNA and histone hypermethylation, promoting the expression of genes involved in myeloid differentiation and ultimately leading to the maturation of leukemic blasts.[1][2]
In combination with the hypomethylating agent azacitidine, this compound has been shown to have synergistic effects. This combination therapy leads to a more profound depletion of leukemia stem cells (LSCs) through the inhibition of the MAPK/ERK and RB/E2F signaling pathways.[5][6][7][8]
Caption: Mechanism of this compound in IDH1-mutant AML.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound in AML models.
Table 1: In Vitro Efficacy of this compound
| Cell Type/Assay | IDH1 Mutation | IC50 | Effect | Reference |
| Mouse hematopoietic cells | IDH1R132H | 60 nM | Inhibition of R-2HG production | [9] |
| Mouse hematopoietic cells | IDH1R132C | 45 nM | Inhibition of R-2HG production | [9] |
| Patient-derived IDH1 mutant AML cells | Various R132 mutations | 0.1 µM | 50% inhibition of colony growth | [9] |
| Patient-derived IDH1 wild-type AML cells | Wild-type | >100 µM | No suppression of colony growth | [9] |
Table 2: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| PDX Model | IDH1 Mutation | Treatment | Key Outcomes | Reference |
| PDX1 | IDH1R132C | 150 mg/kg this compound, once daily | Prolonged survival (all mice survived to day 150), leukemic blast clearance, induced myeloid differentiation, depletion of leukemic stem cells | [2][9] |
| PDX1 | IDH1R132C | 45 mg/kg this compound, once daily | Intermediate effects on survival and differentiation | [2] |
| PDX1 | IDH1R132C | Vehicle | Median survival of 91 days | [9][10] |
| PDX (unspecified) | IDH1R132H, R132C, R132G, R132L, R132S | Oral administration of this compound | Leukemic blast clearance, myeloid differentiation, depletion of LSCs, and prolonged survival | [1][2] |
Table 3: Clinical Efficacy of this compound in a Phase I Study in IDH1-Mutant AML
| Parameter | Value | Notes | Reference |
| Number of Patients | 27 | Relapsed/refractory AML with IDH1 mutations | [11][12] |
| Dosing | 300 to 1500 mg twice daily | Oral administration | [11][12] |
| Overall Response Rate (ORR) | 15% (4/27) | 1 CRp, 1 PR, 2 MLFS | [11][12] |
| Median Treatment Duration (all patients) | 3.0 months | Range: 0.49–8.5 months | [11][12] |
| Median Treatment Duration (responders) | 6.0 months | Range: 3.9–8.5 months | [11] |
| Stable Disease (SD) | 30% (8/27) | - | [11][12] |
| R-2HG Inhibition | Median maximal decrease of 66% | Only 5/26 patients reached normal levels | [3] |
Table 4: Synergistic Efficacy of this compound and Azacitidine in a PDX Model
| Treatment Group | LSC Depletion (fold-change vs. control) | Median Survival | Key Signaling Pathway Inhibition | Reference |
| Sequential (Azacitidine then this compound) | 470-fold | 186 days | - | [5][6][8] |
| Simultaneous | 33,150-fold | 250 days | MAPK/ERK, RB/E2F | [5][6][7][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Colony-Forming Cell (CFC) Assay
This assay assesses the effect of this compound on the proliferative capacity of primary human AML cells.
-
Cell Preparation: Mononuclear cells are isolated from bone marrow or peripheral blood of AML patients with either wild-type or mutant IDH1 using Ficoll-Paque density gradient centrifugation.
-
Culture Medium: Cells are plated in a semi-solid methylcellulose (B11928114) medium (e.g., MethoCult H4434 Classic, STEMCELL Technologies) supplemented with appropriate cytokines to support AML cell growth.
-
Treatment: this compound is added to the medium at various concentrations (e.g., 0.01 to 100 µM). A vehicle control (e.g., DMSO) is run in parallel. For combination studies, azacitidine can be added at varying concentrations.[5]
-
Incubation: Plates are incubated for 14 days at 37°C in a humidified atmosphere with 5% CO2.
-
Colony Counting: Colonies (defined as aggregates of >40 cells) are counted using an inverted microscope. The percentage of colony inhibition is calculated relative to the vehicle-treated control.
In Vivo Patient-Derived Xenograft (PDX) Model
This model evaluates the anti-leukemic activity of this compound in a more physiologically relevant setting.
Caption: Workflow for in vivo studies using AML PDX models.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID gamma - NSG) are used to prevent rejection of human cells.
-
Cell Transplantation: Primary human AML cells harboring an IDH1 mutation are injected intravenously into sublethally irradiated mice.[7]
-
Engraftment Confirmation: Engraftment is confirmed by monitoring the percentage of human CD45+ (hCD45+) cells in the peripheral blood via flow cytometry.
-
Treatment: Once engraftment is established (typically 17-28 days post-transplantation), mice are randomized into treatment groups.[2][7] this compound is administered once daily by oral gavage at doses such as 45 mg/kg or 150 mg/kg.[2][9] A vehicle control group is included.
-
Monitoring: Mice are monitored for survival, body weight, and signs of disease. Peripheral blood is collected regularly to measure R-2HG levels, the percentage of hCD45+ leukemic cells, and the expression of myeloid differentiation markers (e.g., CD14, CD15) on hCD45+ cells.[2][13]
-
Endpoint Analysis: At the end of the study or upon reaching a humane endpoint, tissues such as bone marrow, spleen, and liver are collected for histopathological analysis and to determine leukemic infiltration.
-
Leukemia Stem Cell (LSC) Assessment: To evaluate the effect on LSC self-renewal, bone marrow cells from treated primary recipient mice are transplanted into secondary recipient mice in a limiting dilution fashion. LSC frequency is then calculated using Poisson statistics.[2]
R-2HG Measurement
Quantification of the oncometabolite R-2HG is critical for assessing the pharmacodynamic effect of this compound.
-
Sample Collection: Samples can include cell culture supernatants, cell pellets, plasma, or serum.
-
Metabolite Extraction: Metabolites are extracted from cells or tissues using a cold solvent mixture, typically methanol/acetonitrile/water. Plasma or serum samples may require protein precipitation.
-
Derivatization (Optional but common): R-2HG is often derivatized to improve its chromatographic properties and sensitivity in mass spectrometry.
-
Analysis by LC-MS/MS: The extracted and derivatized metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A stable isotope-labeled internal standard is used for accurate quantification.
-
Data Analysis: The concentration of R-2HG is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Flow Cytometry for Myeloid Differentiation
This method is used to quantify the induction of myeloid differentiation in AML cells following treatment.
-
Cell Staining: Cells from in vitro cultures or peripheral blood/bone marrow from PDX models are incubated with a cocktail of fluorescently-conjugated antibodies.
-
Antibody Panel: A typical panel includes an antibody against human CD45 (to gate on the leukemic cell population in PDX samples) and antibodies against myeloid differentiation markers such as CD14 (monocytic marker) and CD15 (granulocytic marker).[2][13] Progenitor cell markers like CD34 and CD38 can also be included.[13]
-
Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.
-
Data Analysis: The percentage of cells expressing CD14 and/or CD15 within the hCD45+ gate is quantified using appropriate software (e.g., FlowJo). An increase in the percentage of CD14+ and CD15+ cells indicates myeloid differentiation.[13]
Resistance Mechanisms and Future Directions
Despite promising preclinical data, the clinical efficacy of this compound as a monotherapy has been modest.[11][12] This suggests the presence of primary or acquired resistance mechanisms. While the exact mechanisms of resistance to this compound are not fully elucidated, potential avenues include:
-
Isoform Switching: Upregulation of IDH2 activity could potentially compensate for IDH1 inhibition.
-
Activation of Parallel Signaling Pathways: As seen in combination studies, pathways like MAPK/ERK can drive proliferation and survival independently of the IDH1/R-2HG axis.[7]
-
Mitochondrial Metabolism: Resistance to IDH mutant inhibitors has been linked to alterations in mitochondrial metabolism.[14]
The strong synergistic effect observed with azacitidine suggests that combination therapies are a promising strategy to overcome resistance and improve clinical outcomes for patients with IDH1-mutant AML.[5][6][8] Future research should focus on identifying predictive biomarkers of response and resistance and exploring novel combination strategies to enhance the therapeutic potential of IDH1 inhibitors like this compound.
References
- 1. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of BAY1436032 in IDH1-mutant AML: phase I study results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
- 6. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Safety and efficacy of BAY1436032 in IDH1-mutant AML: phase I study results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rupress.org [rupress.org]
Methodological & Application
Application Notes: In Vitro Profiling of BAY-1436032, a Pan-Mutant IDH1 Inhibitor
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a common feature in several cancers, including acute myeloid leukemia (AML), glioma, and chondrosarcoma.[1][2] These mutations, most frequently occurring at arginine 132 (R132), confer a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (αKG) to the oncometabolite (R)-2-hydroxyglutarate (R-2HG).[3][4] Elevated levels of R-2HG disrupt epigenetic regulation by inhibiting αKG-dependent dioxygenases, leading to histone and DNA hypermethylation, which ultimately blocks cellular differentiation and promotes tumorigenesis.[1][3]
BAY-1436032 is a potent and orally available pan-inhibitor that selectively targets various IDH1 R132 mutations (IDH1-R132H, -R132C, -R132G, -R132S, and -R132L).[2][3] By specifically inhibiting the activity of these mutant IDH1 forms, this compound prevents the production of 2-HG.[5] This action restores normal epigenetic signaling, leading to the induction of cellular differentiation and the inhibition of proliferation in tumor cells expressing IDH1 mutations.[4][5] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Data Presentation
The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays. The following tables summarize the key potency (IC50) values.
Table 1: Biochemical Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Reference |
| Mutant IDH1 (R132H) | 15 nM | [6][7] |
| Mutant IDH1 (R132C) | 15 nM | [6][7] |
| Wild-Type IDH1 | 20 µM | [6][7] |
| Wild-Type IDH2 | >100 µM | [6][7] |
Table 2: Cell-Based Inhibitory Activity of this compound
| Assay Type | Cell Line / Model | Target | IC50 Value | Reference |
| 2-HG Production | HoxA9-immortalized mouse cells | IDH1 R132C | 45 nM | [3][8] |
| 2-HG Production | HoxA9-immortalized mouse cells | IDH1 R132H | 60 nM | [3][8] |
| 2-HG Production | HCT116 cells (overexpressing) | IDH1 R132H | 47 nM | [7] |
| 2-HG Production | LN-229 cells (overexpressing) | IDH1 R132H | 73 nM | [7] |
| 2-HG Production | HT-1080 cells (endogenous) | IDH1 R132C | 135 nM | [7] |
| Colony Formation | Primary human IDH1 mutant AML cells | Cell Proliferation | ~100 nM | [8][9] |
| Proliferation | LN-229 glioma cells | Cell Proliferation | 15 nM | [8] |
Signaling Pathway and Experimental Workflow
Mutant IDH1 Signaling Pathway
The diagram below illustrates the mechanism of action of mutant IDH1 and the inhibitory effect of this compound.
Experimental Workflow: Colony Forming Cell (CFC) Assay
The following diagram outlines the key steps for assessing the effect of this compound on the clonogenic potential of hematopoietic progenitor cells.
Experimental Protocols
Protocol 1: Intracellular (R)-2-Hydroxyglutarate (2-HG) Measurement Assay
This assay quantifies the on-target effect of this compound by measuring the reduction of intracellular R-2HG in IDH1 mutant cells.
Materials:
-
IDH1 mutant cell line (e.g., HT-1080) or primary cells
-
Appropriate cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Reagents for cell lysis and protein precipitation (e.g., ice-cold methanol)
-
Instrumentation for LC-MS/MS or a commercial 2-HG assay kit
Procedure:
-
Cell Plating: Seed IDH1 mutant cells in multi-well plates at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere and stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a specified duration (e.g., 24 to 72 hours) at 37°C and 5% CO2. The incubation time should be sufficient to observe a significant change in 2-HG levels.
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Incubate on ice or at -20°C to facilitate protein precipitation.
-
Centrifuge at high speed (e.g., >12,000 x g) at 4°C to pellet cell debris.
-
-
Quantification:
-
Carefully collect the supernatant containing the metabolites.
-
Analyze the samples for R-2HG levels using a validated method such as chiral gas or liquid chromatography-tandem mass spectrometry (GC-MS/MS or LC-MS/MS), which can distinguish between R-2HG and S-2HG enantiomers.[3][10]
-
Alternatively, use a commercially available R-2HG enzymatic or fluorescent assay kit according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the 2-HG levels to cell number or protein concentration. Calculate IC50 values by plotting the percentage of 2-HG inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Protocol 2: Colony Forming Cell (CFC) Assay for AML Progenitors
This assay assesses the effect of this compound on the proliferation and differentiation capacity of hematopoietic progenitor cells, particularly from IDH1 mutant AML samples.[3][9]
Materials:
-
Primary human mononuclear cells from IDH1 mutant AML patient samples
-
Semi-solid methylcellulose-based medium (e.g., Methocult H4100, StemCell Technologies).[3]
-
Recombinant human cytokines: SCF, GM-CSF, IL-3, FLT3-ligand, EPO.[3]
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
This compound (stock solution in DMSO)
-
35 mm culture dishes
Procedure:
-
Cell Preparation: Isolate mononuclear cells from fresh human bone marrow or peripheral blood samples using Ficoll-Paque density gradient centrifugation.
-
Medium Preparation: Thaw the methylcellulose (B11928114) medium. In a sterile tube, combine the required volume of methylcellulose with the appropriate concentrations of cytokines (e.g., 10 ng/mL IL-3, 10 ng/mL GM-CSF, 50 ng/mL SCF, 50 ng/mL FLT3-ligand, 3 U/mL EPO).[3]
-
Compound Addition: Add this compound to the medium to achieve the desired final concentrations. Also, prepare a vehicle control (DMSO) plate.
-
Cell Plating: Add 1 x 10^5 human mononuclear cells to the methylcellulose/cytokine/compound mixture and vortex thoroughly.[3]
-
Dispensing: Using a syringe with a blunt-end needle, dispense the mixture into duplicate 35 mm culture dishes (typically 1.1 mL per dish). Gently rotate the dishes to ensure the medium spreads evenly.
-
Incubation: Place the culture dishes inside a larger 100 mm dish along with an open dish of sterile water to maintain humidity. Incubate for 10 to 14 days at 37°C in a humidified incubator with 5% CO2.[3][8]
-
Colony Enumeration: After the incubation period, identify and count colonies under an inverted microscope based on standard morphological criteria for hematopoietic colonies (e.g., CFU-GM, BFU-E).
-
Data Analysis: Calculate the average number of colonies for each condition. Express the results as a percentage of the vehicle control and determine the concentration of this compound that inhibits colony formation by 50%.
Protocol 3: Myeloid Differentiation Assay by Flow Cytometry
This protocol measures the ability of this compound to induce myeloid differentiation in IDH1 mutant AML cells by quantifying the expression of cell surface markers.[3]
Materials:
-
IDH1 mutant primary AML cells or cell lines
-
Appropriate liquid culture medium
-
This compound (stock solution in DMSO)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated monoclonal antibodies against myeloid differentiation markers (e.g., CD14-APC, CD15-PE).[3] Other relevant markers include CD11b and CD33.[11]
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture IDH1 mutant AML cells in suspension. Treat the cells with a predetermined concentration of this compound (e.g., 100-500 nM) or vehicle control for a period sufficient to induce differentiation (e.g., 5-9 days).
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with cold PBS.
-
Antibody Staining:
-
Resuspend the cell pellet in flow cytometry staining buffer.
-
Aliquot approximately 1 x 10^5 to 5 x 10^5 cells per tube.
-
Add the pre-titrated fluorochrome-conjugated antibodies (e.g., anti-CD14, anti-CD15) and corresponding isotype controls to the appropriate tubes.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with staining buffer to remove unbound antibodies, centrifuging at a low speed (e.g., 300 x g) between washes.
-
Acquisition: Resuspend the final cell pellet in staining buffer and acquire the data on a flow cytometer. Collect a sufficient number of events for statistical analysis.
-
Data Analysis: Gate on the viable cell population based on forward and side scatter properties. Analyze the expression of CD14 and CD15 in the this compound-treated samples compared to the vehicle control. Quantify the percentage of cells positive for these differentiation markers.
References
- 1. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pan-mutant IDH1 inhibitor BAY 1436032 for effective treatment of IDH1 mutant astrocytoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. Flow cytometry markers guide | Abcam [abcam.com]
Application Notes and Protocols for BAY-1436032 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-1436032 is a potent and selective pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][3][4][5] Mutations in IDH1, particularly at the R132 residue, are frequently observed in various cancers, including acute myeloid leukemia (AML), glioma, chondrosarcoma, and intrahepatic cholangiocarcinoma.[6][7][8] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis by inhibiting cellular differentiation and altering epigenetic regulation.[1][9] this compound specifically targets these mutant IDH1 enzymes, leading to a reduction in 2-HG levels, induction of cell differentiation, and inhibition of tumor cell proliferation.[1][2][6][7]
These application notes provide recommended concentration ranges for this compound in cell culture, along with detailed protocols for key in vitro experiments to assess its biological activity.
Mechanism of Action
This compound acts as a specific inhibitor of various IDH1-R132X mutant forms.[2][3] By binding to the mutant enzyme, it blocks the conversion of α-ketoglutarate (α-KG) to 2-HG.[1] The subsequent decrease in intracellular 2-HG levels alleviates the block in cellular differentiation and reduces the hypermethylation of histones and DNA associated with high 2-HG levels.[6][7][9] This ultimately leads to the induction of differentiation and a reduction in the proliferation of cancer cells harboring IDH1 mutations.[6][7]
Caption: Signaling pathway of this compound in inhibiting mutant IDH1.
Data Presentation: Recommended Concentrations
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. The following tables summarize reported effective concentrations from various in vitro studies.
Table 1: Inhibition of 2-HG Production
| Cell Line/System | IDH1 Mutation | IC50 for 2-HG Reduction | Reference |
| Mouse hematopoietic cells | IDH1R132H | 60 nM | [10] |
| Mouse hematopoietic cells | IDH1R132C | 45 nM | [10] |
| Primary human AML cells | Various IDH1 mutations | Potent inhibition in nM range | [2] |
Table 2: Inhibition of Cell Proliferation/Viability
| Cell Line | Cancer Type | IC50 | Assay | Treatment Duration | Reference |
| HCT-116 | Colon Cancer | 47 nM | CellTiter-Glo | 5 days | [10] |
| HT-1080 | Fibrosarcoma | 135 nM | MTT assay | Not specified | [10] |
| LN-229 | Glioblastoma | 15 nM | CellTiter-Glo | 5 days | [10] |
| Primary IDH1 mutant AML cells | AML | 0.1 µM (50% inhibition of colony growth) | Colony-forming cell assay | 10-14 days | [6][10] |
Table 3: Induction of Differentiation
| Cell Line | Cancer Type | Effective Concentration | Observation | Reference |
| Primary IDH1 mutant AML cells | AML | Not specified, but observed with treatment | Upregulation of CD14 and CD15, morphologic differentiation | [6] |
| NCH551b patient-derived glioma cells | Glioma | 500 nM and 2.5 µM | Reduction in proliferation and induction of differentiation | [4] |
Experimental Protocols
The following are generalized protocols for common assays used to evaluate the efficacy of this compound. Note: These protocols should be optimized for your specific cell line and experimental conditions.
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is designed to assess the effect of this compound on the viability of adherent or suspension cells in a 96-well format.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well clear or opaque-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Workflow Diagram:
Caption: Workflow for a typical cell viability assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment. For adherent cells, allow them to attach overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 to 120 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Methylcellulose-based medium (for suspension cells) or standard medium (for adherent cells)
-
6-well or 12-well tissue culture plates
-
Crystal Violet staining solution (e.g., 0.5% in methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in the appropriate plate format.
-
Treatment: Add this compound at various concentrations to the medium. For AML cells, this can be added directly to the methylcellulose-based medium.[10]
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.[10] For adherent cells, the medium with the inhibitor may need to be replaced every 3-4 days.
-
Staining (for adherent cells): a. Wash the wells gently with PBS. b. Fix the colonies with methanol (B129727) for 15 minutes. c. Stain with Crystal Violet solution for 15-30 minutes. d. Wash gently with water and allow the plate to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the vehicle control.
Protocol 3: 2-HG Measurement Assay
This protocol outlines the general steps for measuring the intracellular or extracellular levels of 2-HG following treatment with this compound. The specific detection method (e.g., LC-MS/MS or an enzymatic assay kit) will have a detailed protocol to follow.
Procedure:
-
Cell Culture and Treatment: Culture IDH1 mutant cells and treat them with a range of this compound concentrations for a specified period (e.g., 24 to 72 hours).
-
Sample Collection:
-
Extracellular 2-HG: Collect the cell culture supernatant.
-
Intracellular 2-HG: Wash the cells with cold PBS, and then lyse the cells using a suitable method (e.g., methanol/water extraction).
-
-
Sample Preparation: Process the samples as required by the chosen detection method. This may involve protein precipitation, derivatization, or other steps.
-
2-HG Detection: Measure the 2-HG levels using a validated method such as:
-
LC-MS/MS: Provides high sensitivity and specificity for quantifying 2-HG.
-
Enzymatic Assay Kits: Commercially available kits that measure 2-HG through an enzymatic reaction coupled to a colorimetric or fluorometric readout.
-
-
Data Analysis: Normalize the 2-HG levels to cell number or protein concentration and compare the levels in treated samples to the vehicle control.
Disclaimer
The information provided in these application notes is for research use only. The optimal concentrations and protocols may vary depending on the specific cell line, experimental conditions, and reagents used. It is highly recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific application.
References
- 1. Facebook [cancer.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pan-mutant IDH1 inhibitor BAY 1436032 for effective treatment of IDH1 mutant astrocytoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Mutant IDH1 with BAY 1436032: A Promising Therapeutic Approach for Cancer [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
Oral Administration of BAY-1436032 In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-1436032 is a potent and orally bioavailable pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] Mutations in IDH1 are frequently observed in several cancers, including acute myeloid leukemia (AML), glioma, chondrosarcoma, and intrahepatic cholangiocarcinoma.[3][4] These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite (R)-2-hydroxyglutarate (R-2HG).[1][4][5] R-2HG competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in epigenetic alterations and a block in cellular differentiation that contributes to tumorigenesis.[6][7] this compound specifically targets various IDH1-R132X mutant forms, inhibiting the production of 2-HG and inducing differentiation in tumor cells.[1][2][5] This document provides detailed application notes and protocols for the in vivo oral administration of this compound based on preclinical and clinical studies.
Mechanism of Action
Mutant IDH1 enzymes convert α-ketoglutarate (α-KG) to R-2HG. This compound inhibits this catalytic activity, leading to a reduction in intracellular R-2HG levels. This restores the function of α-KG-dependent enzymes, including histone and DNA demethylases, which in turn reverses the epigenetic block and induces myeloid differentiation in AML cells.[5][6]
Caption: Signaling pathway of mutant IDH1 and inhibition by this compound.
Data Presentation
Preclinical In Vivo Efficacy in AML Patient-Derived Xenograft (PDX) Models
| Parameter | Vehicle Control | This compound (45 mg/kg, daily) | This compound (150 mg/kg, daily) | Reference |
| Median Survival | 91 days | - | >150 days (all mice survived) | [8] |
| Leukemic Stem Cell (LSC) Frequency Reduction (vs. Vehicle) | - | - | 117-fold | [7] |
| Serum R-2HG at Day 90 | ~62 µM | Intermediate reduction | Nearly complete suppression | [9] |
| Peripheral Blood hCD45+ Cells | Increasing | Lower rate of increase | Remained constant | [8] |
Combination Therapy in AML PDX Models (this compound with Azacitidine)
| Treatment Group | LSC Frequency Reduction (vs. Vehicle) | Median Survival | Reference |
| Azacitidine (1 mg/kg, s.c., days 1-5) | 4.1-fold | - | [7] |
| This compound (150 mg/kg, p.o., daily for 4 weeks) | 117-fold | - | [7] |
| Sequential Combination | 470-fold | 299 days | [7] |
| Simultaneous Combination | 33,150-fold | Not reached at 300 days | [7] |
Phase I Clinical Trial in IDH1-Mutant Solid Tumors
| Parameter | Value | Reference |
| Dosing Cohorts | 150 mg to 1,500 mg twice daily | [6][10] |
| Recommended Phase II Dose | 1,500 mg twice daily | [6] |
| Median Maximal Reduction of Plasma R-2HG | 76% | [6][10] |
| Objective Response Rate (Lower Grade Glioma, n=35) | 11% (1 CR, 3 PRs) | [6][10] |
| Stable Disease (Lower Grade Glioma, n=35) | 43% | [6][10] |
Experimental Protocols
In Vivo Efficacy Study in an AML Patient-Derived Xenograft (PDX) Model
This protocol is synthesized from methodologies described in preclinical studies.[5][7][9]
1. Animal Model:
-
Species: Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ or NSG).
-
Cell Source: Primary human AML cells harboring an IDH1 mutation (e.g., R132C, R132H).
-
Engraftment: Intravenously inject 1 x 106 to 5 x 106 primary AML cells into sublethally irradiated (2 Gy) NSG mice.
-
Monitoring: Monitor peripheral blood for engraftment by flow cytometry for human CD45+ cells. Treatment is typically initiated when engraftment reaches a predetermined level (e.g., >1% hCD45+ cells).
2. Formulation and Administration of this compound:
-
Vehicle: A suitable vehicle for oral gavage (e.g., a mixture of 0.5% methylcellulose (B11928114) and 0.5% Tween 80 in water).
-
Preparation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentrations (e.g., 4.5 mg/mL and 15 mg/mL for 45 mg/kg and 150 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
Administration: Administer this compound or vehicle control once daily via oral gavage.
3. Experimental Workflow:
References
- 1. Facebook [cancer.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Pan-mutant IDH1 inhibitor BAY 1436032 for effective treatment of IDH1 mutant astrocytoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I Assessment of Safety and Therapeutic Activity of BAY1436032 in Patients with IDH1-Mutant Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing BAY-1436032 Stock Solutions for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-1436032 is a potent and selective oral pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][3] Mutations in IDH1 are frequently observed in various cancers, including acute myeloid leukemia (AML), glioma, chondrosarcoma, and intrahepatic cholangiocarcinoma.[4][5] These mutations lead to the neomorphic production of the oncometabolite (R)-2-hydroxyglutarate (R-2HG), which plays a crucial role in tumorigenesis by altering cellular metabolism and epigenetic regulation.[1][4][6] this compound effectively inhibits various IDH1-R132X mutant enzymes, leading to a reduction in 2-HG levels, induction of cell differentiation, and inhibition of tumor growth.[4][5][7][8] This document provides detailed protocols for the preparation of this compound stock solutions for in vitro and in vivo experimental use.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is critical for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Chemical Name | 2-[[4-(trifluoromethoxy)phenyl]amino]-1-[(1R,5R)-3,3,5-trimethylcyclohexyl]-1H-benzimidazole-5-propanoic acid | [7] |
| Molecular Formula | C₂₆H₃₀F₃N₃O₃ | [2][7][9] |
| Molecular Weight | 489.53 g/mol | [2][9][10] |
| CAS Number | 1803274-65-8 | [7][9][10] |
| Appearance | Solid, White to gray | [9] |
| Purity | ≥98% | [7] |
Solubility Data
The solubility of this compound in common laboratory solvents is crucial for preparing appropriate stock solutions. It is important to use fresh, anhydrous solvents, as moisture can affect the solubility of the compound.[10]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Reference |
| DMSO | 125 | 255.35 | Requires sonication and warming. Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO. | [9] |
| DMSO | 98 | 200.19 | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO. | [10] |
| DMSO | 111.50 | 227.76 | [3] | |
| DMSO | 3 | [7] | ||
| Ethanol | 98 | 200.19 | [3] | |
| Ethanol | 3 | [7] | ||
| DMF | 1 | [7] | ||
| Water | Insoluble | [10] |
Signaling Pathway and Mechanism of Action
This compound is a pan-mutant IDH1 inhibitor.[1] In cancer cells with IDH1 mutations, the mutant enzyme converts α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate (2-HG).[4] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation, which contributes to tumorigenesis.[6] this compound specifically inhibits the activity of mutant IDH1, thereby preventing the production of 2-HG.[1] This restores normal cellular differentiation and inhibits the proliferation of tumor cells expressing mutant IDH1.[1][8]
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, based on solubility data). Refer to the stock solution preparation table below for common concentrations.
-
Vortex the solution thoroughly to dissolve the compound.
-
If necessary, gently warm the solution (e.g., in a 37°C water bath) or use a sonicator to aid dissolution.[9][11]
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10]
-
Store the stock solution at -20°C or -80°C for long-term stability.[9][10]
Stock Solution Preparation Table:
| Desired Stock Concentration | Volume of DMSO for 1 mg this compound | Volume of DMSO for 5 mg this compound | Volume of DMSO for 10 mg this compound |
| 1 mM | 2.043 mL | 10.215 mL | 20.43 mL |
| 5 mM | 0.409 mL | 2.043 mL | 4.086 mL |
| 10 mM | 0.204 mL | 1.021 mL | 2.043 mL |
| 50 mM | 0.041 mL | 0.204 mL | 0.409 mL |
Calculations are based on a molecular weight of 489.53 g/mol .
Preparation of Formulations for In Vivo Experiments
For oral administration in animal models, this compound can be formulated as a suspension.
Materials:
-
This compound powder
-
Vehicle components (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline; or 2-(hydroxypropyl)-β-cyclodextrin (HP-β-CD))[11][12]
-
Sterile tubes
-
Homogenizer or sonicator
Example Protocol for Oral Gavage Formulation (Suspension): [11]
-
Prepare the vehicle solution by combining the components in the specified ratios (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).
-
Weigh the required amount of this compound.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing or sonicating to form a homogenous suspension.
-
Prepare the formulation fresh daily before administration to ensure stability and uniform suspension.
Example Protocol for Oral Gavage Formulation (Solution with HP-β-CD): [12]
-
Prepare a 30% solution of 2-(hydroxypropyl)-β-cyclodextrin (HP-β-CD) in sterile water.
-
Add the calculated amount of this compound to the HP-β-CD solution to achieve the desired final concentration (e.g., 30 mg/mL).
-
Adjust the pH to be alkaline by adding a small volume of 10 M NaOH.
-
Sonicate the mixture until the drug is completely dissolved.
-
Re-adjust the final pH to 7.4 with 2 M HCl.
-
This solution should be prepared fresh weekly for in vivo administration.[12]
Storage and Stability
Proper storage of this compound and its stock solutions is critical to maintain its activity.
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | 3 years | [9][10] |
| Powder | 4°C | 2 years | [9] |
| In Solvent (-80°C) | -80°C | 1-2 years | [9][10] |
| In Solvent (-20°C) | -20°C | 1 year to 1 month | [9][10] |
To prevent degradation, it is recommended to aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[10]
Safety and Handling
Researchers should consult the Safety Data Sheet (SDS) for detailed information on handling, safety precautions, and disposal of this compound. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow utilizing this compound.
References
- 1. Facebook [cancer.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medkoo.com [medkoo.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pan-mutant IDH1 inhibitor BAY 1436032 for effective treatment of IDH1 mutant astrocytoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound | Isocitrate Dehydrogenase | Dehydrogenase | TargetMol [targetmol.com]
- 12. haematologica.org [haematologica.org]
Application Notes and Protocols: Profiling Cellular Sensitivity to BAY-1436032
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cell lines sensitive to the pan-mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, BAY-1436032. Detailed protocols for key experiments to assess cellular sensitivity and elucidate the mechanism of action are included, along with visual representations of relevant signaling pathways and experimental workflows.
Introduction
This compound is a potent and selective, orally available inhibitor of mutated IDH1, specifically targeting various R132X variants.[1][2][3] In cancer cells harboring these mutations, the neomorphic enzymatic activity of mutant IDH1 converts α-ketoglutarate (α-KG) to the oncometabolite R-2-hydroxyglutarate (R-2HG).[1][3] The accumulation of 2-HG interferes with α-KG-dependent dioxygenases, leading to epigenetic alterations, such as DNA and histone hypermethylation, which ultimately block cellular differentiation and promote proliferation.[1][3][4] this compound inhibits the production of 2-HG, thereby reversing these effects and inducing differentiation and inhibiting the growth of IDH1-mutant tumor cells.[1][4][5]
Cell Lines Sensitive to this compound Treatment
The primary determinant of cellular sensitivity to this compound is the presence of an IDH1 mutation, particularly at the R132 residue. The treatment has shown efficacy in various cancer types, including acute myeloid leukemia (AML), glioma, and intrahepatic cholangiocarcinoma.[2][3][4]
Summary of Sensitive Cell Lines and IC50 Values
| Cell Line/Model | Cancer Type | IDH1 Mutation | Assay | IC50 | Reference |
| Mouse hematopoietic cells | N/A | IDH1 R132H | R-2HG Production | 60 nM | [6] |
| Mouse hematopoietic cells | N/A | IDH1 R132C | R-2HG Production | 45 nM | [6] |
| HCT-116 | Colon Cancer | Not Specified | Antiproliferation | 47 nM | [6] |
| Patient-derived AML cells | AML | Various IDH1 R132 mutations | Colony Growth | ~0.1 µM | [6] |
| HT-1080 | Fibrosarcoma | Endogenous IDH1 R132C | Not Specified | Not Specified | [7] |
| THP1 (engineered) | AML | IDH1 R132H | Not Specified | Not Specified | [8] |
Note: IDH1 wild-type AML cells show no significant inhibition of colony growth at concentrations up to 100 µM.[6]
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
References
- 1. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
- 2. haematologica.org [haematologica.org]
- 3. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for BAY-1436032 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of BAY-1436032, a potent and selective pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), in preclinical patient-derived xenograft (PDX) models. This compound targets various IDH1-R132X mutations, which are prevalent in several cancers, including acute myeloid leukemia (AML), glioma, and intrahepatic cholangiocarcinoma.[1][2][3][4] The primary mechanism of action of this compound is the inhibition of the neomorphic activity of mutant IDH1, thereby preventing the conversion of α-ketoglutarate (α-KG) to the oncometabolite R-2-hydroxyglutarate (R-2HG).[5] This reduction in R-2HG levels leads to the reversal of epigenetic alterations, inducing cellular differentiation and inhibiting tumor cell proliferation.[5][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its evaluation in PDX models.
Caption: Mechanism of action of this compound in IDH1-mutant cancers.
Caption: General experimental workflow for evaluating this compound in PDX models.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound in PDX models.
Table 1: In Vivo Efficacy of this compound in AML PDX Models
| PDX Model (IDH1 Mutation) | Treatment Group | Dose and Schedule | Key Outcomes | Reference |
| IDH1-R132C | Vehicle | - | Median Survival: 91 days | [7] |
| This compound | 45 mg/kg, once daily, oral gavage | Intermediate survival benefit | [7] | |
| This compound | 150 mg/kg, once daily, oral gavage | All mice survived until end of study (150 days) | [6][7] | |
| IDH1-R132C | Vehicle + Chemotherapy (Cytarabine + Doxorubicin) | - | Delayed leukemia kinetics compared to vehicle alone | [8] |
| This compound (simultaneous with chemotherapy) | 150 mg/kg, once daily for 87 days | Significantly delayed engraftment of leukemic cells | [8] | |
| This compound (sequential with chemotherapy) | 150 mg/kg, once daily for 87 days | Delayed engraftment of leukemic cells | [8] |
Table 2: Pharmacodynamic Effects of this compound in Preclinical Models
| Model Type | Treatment | Dose | Pharmacodynamic Endpoint | Result | Reference |
| Subcutaneous LN229 IDH1-R132H tumors | This compound | 15, 45, 75, 150 mg/kg | Intratumoral 2-HG levels (15h post-dose) | Dose-dependent reduction in 2-HG | [9] |
| Subcutaneous HT1080 tumors | This compound | 15, 45, 75, 150 mg/kg | Intratumoral 2-HG levels (15h post-dose) | Dose-dependent reduction in 2-HG | [9] |
| AML PDX (IDH1-R132C) | This compound | 45 and 150 mg/kg | Serum R-2HG levels | Nearly complete suppression with 150 mg/kg | [6][7] |
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
A. For Solid Tumors (e.g., Glioma, Intrahepatic Cholangiocarcinoma)
-
Animal Model: Utilize immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rg /SzJ (NSG) mice, aged 6-8 weeks.[5]
-
Tumor Tissue Preparation: Obtain fresh, sterile patient tumor tissue. If not immediately used, cryopreserve in 10% DMSO.[5]
-
Implantation:
-
Anesthetize the mouse.
-
Implant a small piece of the patient's tumor (approximately 2-3 mm³) subcutaneously into the flank of the mouse.[10]
-
-
Monitoring Engraftment:
-
Expansion: Once tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor. The tumor can then be passaged into a new cohort of mice for expansion.[5]
B. For Acute Myeloid Leukemia (AML)
-
Animal Model: Use NSG mice, which may be pre-conditioned with irradiation.[12]
-
Cell Preparation:
-
Obtain bone marrow or peripheral blood from an AML patient with a confirmed IDH1 mutation.
-
Isolate mononuclear cells (MNCs) using Ficoll-Paque density gradient centrifugation.[12]
-
Resuspend the cells in sterile PBS or appropriate cell culture medium.
-
-
Implantation:
-
Inject 1 x 10⁶ to 5 x 10⁶ viable patient-derived AML cells intravenously (IV) via the tail vein into each mouse.[13]
-
-
Monitoring Engraftment:
-
Starting approximately 3-4 weeks post-injection, monitor for the presence of human leukemic cells (hCD45+) in the peripheral blood.[12][14]
-
Collect a small amount of peripheral blood from the tail vein.
-
Perform flow cytometry using antibodies against human CD45 (hCD45) and mouse CD45 (mCD45) to determine the percentage of human cells.[13]
-
Engraftment is considered successful when the percentage of hCD45+ cells in the peripheral blood reaches a predetermined level (e.g., >1%).
-
This compound Formulation and Administration
-
Formulation (for oral gavage):
-
Administration:
Efficacy and Pharmacodynamic Assessment
A. Tumor Volume Measurement (Solid Tumors)
-
Measure the length and width of the subcutaneous tumors 2-3 times per week using digital calipers.[5]
-
Calculate the tumor volume using the formula: Volume = (length x width²) / 2 .[5]
-
Plot the mean tumor volume for each treatment group over time to assess treatment efficacy.
B. Survival Analysis
-
Monitor the health of the mice daily.
-
Euthanize mice when they meet pre-defined endpoint criteria, such as excessive tumor burden (e.g., tumor volume > 2000 mm³), significant weight loss (>20%), or other signs of distress.
-
Generate Kaplan-Meier survival curves to compare the survival of different treatment groups.
C. Measurement of R-2-Hydroxyglutarate (2-HG) Levels
i. Sample Collection:
-
Plasma/Serum: Collect blood via cardiac puncture or tail vein into EDTA- or serum-separator tubes. Centrifuge to separate plasma or serum and store at -80°C.[16][17]
-
Tumor Tissue: At the end of the study, harvest tumors, snap-freeze in liquid nitrogen, and store at -80°C.[9][18]
ii. Sample Preparation and Analysis (LC-MS/MS Method - High Sensitivity): [17][18]
-
Tissue Homogenization: Homogenize frozen tissue (~10-50 mg) in a methanol/water solution (e.g., 80% methanol).[18]
-
Protein Precipitation (for plasma/serum and tissue homogenates): Add a protein precipitation agent (e.g., acetonitrile) containing a stable isotope-labeled internal standard of 2-HG.[17]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify 2-HG levels.[17]
iii. Sample Preparation and Analysis (Colorimetric Assay - High Throughput): [16]
-
Follow the manufacturer's protocol for the specific D-2-Hydroxyglutarate Assay Kit.
-
Tissue/Cell Lysate Preparation: Homogenize tissue or cells in the provided assay buffer on ice. Centrifuge to collect the supernatant.[16]
-
Assay Procedure: Add samples and standards to a 96-well plate, followed by the reaction mix.
-
Measurement: Incubate as directed and measure the absorbance at the specified wavelength (e.g., 450 nm).
-
Calculate the 2-HG concentration based on the standard curve.
D. Biomarker Analysis (AML)
-
Flow Cytometry:
-
At various time points and at the end of the study, collect peripheral blood, bone marrow, and spleen cells.
-
Stain cells with a panel of antibodies to assess myeloid differentiation (e.g., CD14, CD15, CD33) in the human CD45+ cell population.[6]
-
-
Immunohistochemistry (IHC):
-
Fix and embed harvested tissues (e.g., spleen, liver, bone marrow) in paraffin.
-
Perform IHC staining for hCD45 to assess leukemic infiltration into various organs.[12]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase I Assessment of Safety and Therapeutic Activity of BAY1436032 in Patients with IDH1-Mutant Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pan-mutant IDH1 inhibitor BAY 1436032 for effective treatment of IDH1 mutant astrocytoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 6. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Quantitative Imaging of D-2-Hydroxyglutarate in Selected Histological Tissue Areas by a Novel Bioluminescence Technique [frontiersin.org]
- 10. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Section 1: Leukemia transplantation to create AML PDX models [bio-protocol.org]
- 15. This compound | Isocitrate Dehydrogenase | Dehydrogenase | TargetMol [targetmol.com]
- 16. abcam.cn [abcam.cn]
- 17. Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative Imaging of D-2-Hydroxyglutarate in Selected Histological Tissue Areas by a Novel Bioluminescence Technique - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of Biomarkers Following BAY-1436032 Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-1436032 is an orally available, potent, and selective pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][3] Mutations in the IDH1 gene, most commonly the R132H substitution, are driver oncogenes in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[4][5] The mutant IDH1 enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][4][6] Elevated levels of 2-HG disrupt epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[4][7]
This compound specifically inhibits the activity of various IDH1-R132X mutants, leading to a reduction in 2-HG levels, induction of cellular differentiation, and inhibition of tumor cell proliferation.[1][2][4] Monitoring the expression and activity of biomarkers associated with the IDH1 pathway is crucial for assessing the pharmacodynamic effects and therapeutic efficacy of this compound. Immunohistochemistry (IHC) is a powerful and widely used technique for evaluating protein expression in tissue samples, providing valuable spatial information within the tumor microenvironment.[8]
These application notes provide detailed protocols for the immunohistochemical detection of key biomarkers for monitoring the effects of this compound therapy: the mutant IDH1 R132H protein and the oncometabolite 2-hydroxyglutarate (2-HG).
Key Biomarkers for IHC Analysis
-
IDH1 R132H Mutant Protein: The presence of the specific IDH1 R132H mutation is a prerequisite for therapy with this compound. IHC with a mutation-specific antibody is a highly sensitive and specific method for detecting this mutation in tumor tissue.[5][9] While the expression level of the mutant protein itself is not expected to change with therapy, its detection is critical for patient selection and confirmation of target presence.
-
2-Hydroxyglutarate (2-HG): As the direct product of the mutant IDH1 enzyme, 2-HG levels are expected to decrease significantly upon effective inhibition by this compound.[1][2][4] While mass spectrometry is the gold standard for quantifying 2-HG, IHC can provide a semi-quantitative assessment of its reduction within the tumor tissue post-treatment.[10][11]
Quantitative Data Summary
The following tables summarize the expected and reported effects of this compound on key parameters based on preclinical and clinical studies. Direct quantitative IHC data (e.g., H-scores) pre- and post-therapy are not extensively reported in publicly available literature; therefore, the tables provide a qualitative and quantitative overview of the drug's impact.
Table 1: Preclinical Efficacy of this compound
| Model System | Biomarker/Endpoint Measured | This compound Concentration/Dose | Observed Effect | Citation |
| Mouse hematopoietic cells (IDH1R132H/C) | Intracellular (R)-2-HG production | IC50: 45-60 nM | Potent inhibition of 2-HG | [3] |
| Patient-derived IDH1 mutant AML cells | Colony growth | 0.1 µM | 50% inhibition of colony growth | [3] |
| Patient-derived IDH1 mutant AML cells | Myeloid differentiation | Not specified | Strong induction of myelomonocytic differentiation | [3] |
| IDH1 mutant AML PDX model | Leukemia Stem Cell (LSC) frequency | Not specified | 100-fold depletion of LSCs during a 4-week treatment | [7] |
| Patient-derived glioma & cholangiocarcinoma models | Intratumoral 2-HG levels | Not specified | Concentration-dependent lowering of 2-HG | [4] |
Table 2: Clinical Observations with this compound
| Tumor Type | Biomarker/Endpoint Measured | Dose | Observed Effect | Citation |
| IDH1-mutant solid tumors | Plasma R-2-hydroxyglutarate levels | 150-1500 mg twice daily | Median maximal reduction of 76% | [12] |
| Lower Grade Glioma (LGG) | Objective Response Rate | 1500 mg twice daily | 11% (1 CR, 3 PRs) | [12] |
| Lower Grade Glioma (LGG) | Stable Disease | 1500 mg twice daily | 43% | [12] |
| IDH1-mutant AML | Overall Response Rate | 300-1500 mg twice-daily | 15% (1 CRp, 1 PR, 2 MLFS) | [13] |
Signaling Pathway and Therapeutic Intervention
The following diagram illustrates the core signaling pathway affected by IDH1 mutations and the mechanism of action of this compound.
Caption: Mechanism of this compound in mutant IDH1 cancer cells.
Experimental Protocols
Protocol 1: Immunohistochemistry for IDH1 R132H
This protocol is adapted from established methods for the detection of the IDH1 R132H mutation in formalin-fixed, paraffin-embedded (FFPE) tissue sections using the highly specific mouse monoclonal antibody, clone H09.[9][14] Both automated and manual staining procedures are described.
Materials:
-
FFPE tissue sections (4 µm) on charged slides
-
Xylene or xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution: Citrate (B86180) buffer (10 mM, pH 6.0)
-
Peroxidase blocking solution (e.g., 3% hydrogen peroxide in methanol)
-
Blocking buffer (e.g., PBS with 5% normal goat serum)
-
Primary antibody: Anti-IDH1 R132H mouse monoclonal antibody (clone H09)
-
Secondary antibody: HRP-conjugated goat anti-mouse IgG
-
DAB (3,3'-diaminobenzidine) chromogen kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Automated Staining (Ventana BenchMark ULTRA):
-
Deparaffinization and Rehydration: Performed on-instrument.
-
Antigen Retrieval: Cell Conditioner 2 (pH 6.0), 60 minutes.[14]
-
Primary Antibody Incubation: Dilute anti-IDH1 R132H (clone H09) 1:20-1:50 in antibody diluent. Incubate for 32 minutes at 37°C.[14]
-
Detection: Use a suitable detection kit (e.g., OptiView DAB IHC Detection Kit).
-
Counterstaining: Hematoxylin for 4 minutes, followed by Bluing Reagent for 4 minutes.[14]
-
Dehydration and Mounting: Dehydrate slides through graded ethanols and xylene, and coverslip with mounting medium.
Manual Staining:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanols: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in citrate buffer (pH 6.0).
-
Heat in a steamer or water bath at 95-100°C for 60 minutes.[5]
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
-
Peroxidase Block: Incubate slides in peroxidase blocking solution for 10 minutes at room temperature to quench endogenous peroxidase activity. Rinse with PBS.[14]
-
Blocking: Incubate with blocking buffer for 30 minutes at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation:
-
Dilute anti-IDH1 R132H (clone H09) 1:20-1:40 in blocking buffer.[14]
-
Apply to sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Apply HRP-conjugated secondary antibody according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Apply DAB chromogen solution and incubate for 5-10 minutes, or until a brown precipitate is visible. Monitor under a microscope.[14]
-
-
Counterstaining:
-
Rinse slides in deionized water.
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the slides in running tap water or a bluing agent.
-
-
Dehydration and Mounting: Dehydrate slides through graded ethanols and xylene, and coverslip with mounting medium.
Interpretation of Results:
-
Positive Staining: Brown cytoplasmic staining in tumor cells.[5]
-
Negative Staining: Absence of brown staining in tumor cells. Nuclei will be blue from the hematoxylin counterstain.
-
Controls: A known IDH1 R132H-mutated tumor should be used as a positive control, and a wild-type tumor as a negative control.
Protocol 2: Immunohistochemistry for 2-Hydroxyglutarate (2-HG)
Detecting a small molecule like 2-HG via IHC is challenging and less common than for protein targets. The protocol requires a highly specific antibody and careful optimization. This is a general protocol that should be optimized for the specific antibody used.
Materials:
-
Same as for Protocol 1, with the exception of the primary antibody.
-
Primary antibody: Rabbit polyclonal or monoclonal anti-D-2-HG antibody.
Procedure (Manual Staining):
-
Deparaffinization, Rehydration, Antigen Retrieval, and Peroxidase Block: Follow steps 1-3 from the manual IDH1 R132H protocol. Antigen retrieval conditions may need optimization (e.g., different pH buffer, duration).
-
Blocking: Incubate with blocking buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation:
-
Dilute the anti-D-2-HG antibody according to the manufacturer's datasheet or in-house optimization.
-
Apply to sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection: Follow steps 6-7 from the manual IDH1 R132H protocol, using an appropriate HRP-conjugated anti-rabbit secondary antibody.
-
Counterstaining, Dehydration, and Mounting: Follow steps 8-9 from the manual IDH1 R132H protocol.
Interpretation of Results:
-
Positive Staining: Brown staining (cytoplasmic and/or nuclear) in tumor cells.
-
Post-therapy Assessment: A significant decrease in the intensity and percentage of positive tumor cells is expected in post-treatment biopsies compared to pre-treatment samples from patients responding to this compound.
-
Controls: An IDH1-mutated tumor (pre-treatment) should be used as a positive control and an IDH1 wild-type tumor as a negative control.
IHC Experimental Workflow and Quantification
The following diagrams illustrate the general workflow for an IHC experiment and a logical approach to quantifying the results.
Caption: A generalized workflow for immunohistochemistry experiments.
Caption: Logical workflow for semi-quantitative IHC analysis using H-Score.
Quantification of IHC Staining
To objectively assess changes in biomarker expression, particularly for 2-HG, a semi-quantitative scoring method such as the H-score is recommended.[15] This method considers both the intensity of the staining and the percentage of positively stained cells.
H-Score Calculation:
The H-score is calculated using the following formula:
H-Score = [1 × (% cells 1+)] + [2 × (% cells 2+)] + [3 × (% cells 3+)]
Where:
-
% cells 1+ is the percentage of cells with weak staining intensity.
-
% cells 2+ is the percentage of cells with moderate staining intensity.
-
% cells 3+ is the percentage of cells with strong staining intensity.
The resulting H-score ranges from 0 to 300. This quantitative approach allows for a more objective comparison of biomarker levels in pre- and post-treatment tissue samples.[16] Digital pathology and image analysis software can greatly improve the accuracy and reproducibility of these measurements.[17]
Conclusion
Immunohistochemistry is an indispensable tool for evaluating the in-situ effects of this compound. The protocols and analytical approaches outlined in these application notes provide a framework for the robust assessment of IDH1 R132H and 2-HG as biomarkers for patient selection and pharmacodynamic response. Consistent and validated IHC procedures, coupled with quantitative analysis, will yield valuable insights into the therapeutic efficacy of IDH1 inhibitors in both preclinical and clinical settings.
References
- 1. Facebook [cancer.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Elevation of Urinary 2-Hydroxyglutarate in IDH-Mutant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
- 8. researchgate.net [researchgate.net]
- 9. References | IDH1R132H.com [idh1r132h.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. P10.21 2-hydroxyglutarate as a biomarker for IDH mutation in low grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I Assessment of Safety and Therapeutic Activity of BAY1436032 in Patients with IDH1-Mutant Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety and efficacy of BAY1436032 in IDH1-mutant AML: phase I study results - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Staining Protocols for Immunohistochemistry (IHC) – IDH1 R132H Antibody Clone H09 | IDH1R132H.com [idh1r132h.com]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of spatial tumor heterogeneity in immunohistochemistry staining images - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BAY-1436032 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and mechanism of action of BAY-1436032.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in various solvents?
A: this compound exhibits high solubility in DMSO and Ethanol, but is insoluble in water.[1] Quantitative solubility data is summarized in the table below. Note that solubility can vary between batches and is affected by factors such as temperature and the purity of the solvent. For DMSO, using a fresh, anhydrous grade is crucial as absorbed moisture can significantly reduce solubility.[1][2]
Data Presentation: this compound Solubility
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 125 mg/mL | 255.35 mM | Ultrasonic and warming may be required.[2] |
| 120 mg/mL | 245.14 mM | Sonication and heating are recommended.[3] | |
| 111.5 mg/mL | 227.76 mM | ||
| 98 mg/mL | 200.19 mM | Use fresh DMSO to avoid reduced solubility due to moisture.[1] | |
| Ethanol | 98 mg/mL | 200.19 mM | [1][4] |
| 3 mg/mL | [5] | ||
| DMF | 1 mg/mL | [5] | |
| Water | Insoluble | Insoluble | [1] |
| In Vivo Formulation | 4 mg/mL | 8.17 mM | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[3] |
Molecular Weight of this compound: 489.53 g/mol [2]
Q2: How should I prepare a stock solution of this compound?
A: Proper preparation of stock solutions is critical for experimental success. The following protocol outlines the recommended procedure for preparing a 10 mM stock solution in DMSO.
Experimental Protocols: Preparation of a 10 mM Stock Solution
-
Pre-Experiment Preparation:
-
Calculation:
-
Determine the required volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution from a 5 mg vial:
-
Mass (mg) = 5 mg
-
Molecular Weight ( g/mol ) = 489.53
-
Desired Concentration (M) = 0.010
-
Volume (L) = Mass (g) / (Molecular Weight * Concentration)
-
Volume (L) = 0.005 / (489.53 * 0.010) = 0.001021 L or 1.021 mL
-
-
Therefore, add 1.021 mL of DMSO to 5 mg of this compound powder.
-
-
Dissolution:
-
Storage:
Caption: Workflow for preparing this compound stock solution.
Q3: My this compound is precipitating out of solution in my cell culture media. What can I do?
A: Precipitation in aqueous media is a common issue for hydrophobic compounds. This is often due to the final concentration of the solvent (e.g., DMSO) being too low to maintain solubility, or the compound's concentration exceeding its solubility limit in the media.
Troubleshooting Guide: Compound Precipitation
-
Check Final DMSO Concentration: Ensure the final percentage of DMSO in your cell culture medium is sufficient to maintain solubility but non-toxic to your cells. For many cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.
-
Lower the Working Concentration: The most straightforward solution is to test a lower final concentration of this compound in your experiment.
-
Serial Dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform a serial dilution. First, dilute your stock solution in a small volume of media, then add this intermediate dilution to your final culture volume. This can prevent localized high concentrations that lead to precipitation.
-
Re-dissolve Stock: Ensure your stock solution is fully dissolved before use. If any precipitate is visible in the stock, warm it gently and vortex before making dilutions.
Caption: Troubleshooting flowchart for this compound precipitation.
Q4: What is the mechanism of action for this compound?
A: this compound is a potent and selective oral inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme.[4][6][7] In normal cells, wild-type IDH1 converts isocitrate to α-ketoglutarate (α-KG).[8] However, mutations in IDH1 (such as IDH1-R132X) give the enzyme a neomorphic function, causing it to convert α-KG into the oncometabolite R-2-hydroxyglutarate (R-2HG).[8][9] High levels of R-2HG disrupt cellular metabolism and epigenetic regulation, leading to impaired cell differentiation and promoting tumorigenesis.[8][10] this compound acts by specifically inhibiting the activity of these IDH1 mutants, thereby blocking the production of R-2HG.[6][10] This reduction in R-2HG levels allows for the restoration of normal cellular differentiation processes.[4][6]
Caption: Signaling pathway of mutant IDH1 and inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Isocitrate Dehydrogenase | Dehydrogenase | TargetMol [targetmol.com]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. This compound|1803274-65-8|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Mutant IDH1 with BAY 1436032: A Promising Therapeutic Approach for Cancer [synapse.patsnap.com]
Potential off-target effects of BAY-1436032
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BAY-1436032.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally available, potent, and highly selective pan-inhibitor of mutant forms of isocitrate dehydrogenase 1 (IDH1).[1][2] In cancer cells with IDH1 mutations (e.g., R132H, R132C, R132G, R132S, and R132L), the mutant enzyme neomorphically converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4][5] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations (histone and DNA hypermethylation) and a block in cellular differentiation.[4][6] this compound specifically binds to and inhibits the activity of these IDH1 mutants, thereby lowering 2-HG levels. This restores normal cellular differentiation and inhibits tumor cell proliferation.[1][2]
Q2: How selective is this compound for mutant IDH1 over wild-type IDH1 and IDH2?
A2: this compound demonstrates a high degree of selectivity for mutant IDH1 over wild-type IDH1 (wtIDH1) and wild-type or mutant IDH2.[1] Preclinical studies have shown that it has virtually no effect on wtIDH1 and the structurally related IDH2 proteins at concentrations where it potently inhibits mutant IDH1.[7] This high selectivity is a key feature of its favorable safety profile.[4]
Q3: Has this compound been screened against a broader panel of kinases or other enzymes?
A3: Yes, preclinical studies have indicated that this compound exhibits a favorable selectivity profile against a large panel of off-target proteins in vitro.[3][8] This suggests a low potential for off-target effects mediated by interactions with other cellular kinases or enzymes.
Q4: What are the potential clinically observed side effects of this compound?
A4: In Phase I clinical trials involving patients with IDH1-mutant solid tumors and acute myeloid leukemia (AML), this compound was generally well-tolerated, and a maximum tolerated dose (MTD) was not identified in some studies.[9][10] The favorable safety profile is consistent with its high selectivity.[4] However, as with any therapeutic agent, some treatment-emergent adverse events have been reported. For specific details on adverse events observed in clinical trials, it is recommended to consult the primary clinical trial publications.
Troubleshooting Guides
Problem 1: Unexpected cellular toxicity in in vitro experiments at high concentrations.
| Potential Cause | Troubleshooting Step |
| Concentration too high: Exceeding the optimal concentration range may lead to non-specific effects. | Review the literature for recommended in vitro concentrations. This compound shows activity in the nanomolar range for mutant IDH1 inhibition.[7][11] |
| Cell line sensitivity: The specific genetic background of your cell line may make it more susceptible to subtle off-target effects at high concentrations. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity. | Ensure the final solvent concentration in your culture medium is below the toxic threshold for your cells (typically <0.1%). Run a solvent-only control. |
Problem 2: Lack of expected biological effect (e.g., differentiation) in IDH1-mutant cells.
| Potential Cause | Troubleshooting Step |
| Incorrect cell line: The cell line may not harbor an IDH1 mutation susceptible to this compound. | Confirm the IDH1 mutation status of your cell line through sequencing. |
| Insufficient drug concentration or exposure time: The concentration or duration of treatment may be inadequate to achieve the desired biological effect. | Optimize the concentration and duration of this compound treatment. Time-course experiments are recommended. |
| Drug degradation: Improper storage or handling may lead to reduced activity of the compound. | Store this compound according to the manufacturer's instructions. Prepare fresh stock solutions regularly. |
| Cellular resistance mechanisms: The cells may have intrinsic or acquired resistance to IDH1 inhibition. | Consider investigating downstream signaling pathways to identify potential resistance mechanisms. |
Data on Selectivity of this compound
The following table summarizes the inhibitory activity of this compound against various IDH enzymes.
| Enzyme Target | IC50 (in vitro) | Reference |
| Mutant IDH1 (R132H) | 15 nM | [7] |
| Mutant IDH1 (R132C) | 45 nM (intracellular R-2HG production) | [11] |
| Mutant IDH1 (R132H) | 60 nM (intracellular R-2HG production) | [11] |
| Wild-type IDH1 | 20 µM | [7] |
| Wild-type/Mutant IDH2 | >100 µM | [7] |
Signaling Pathways and Experimental Workflows
Mutant IDH1 Signaling Pathway and Inhibition by this compound
Caption: On-target action of this compound in mutant IDH1 cells.
Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow for evaluating potential off-target effects.
Experimental Protocols
Protocol 1: In Vitro Assessment of 2-HG Inhibition in IDH1-Mutant Cells
-
Cell Culture: Culture IDH1-mutant cells (e.g., primary human AML cells or engineered cell lines) in appropriate media.
-
Treatment: Seed cells in multi-well plates and treat with a dose range of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-72 hours).
-
Metabolite Extraction: After treatment, harvest the cells and perform metabolite extraction using a suitable method (e.g., methanol/water/chloroform extraction).
-
2-HG Measurement: Quantify intracellular 2-HG levels using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Normalize 2-HG levels to cell number or protein concentration. Calculate the IC50 value by plotting the percentage of 2-HG inhibition against the log concentration of this compound.
Protocol 2: Colony-Forming Assay for Differentiation Assessment
-
Cell Preparation: Isolate mononuclear cells from patient samples or use IDH1-mutant cell lines.
-
Treatment in Methylcellulose (B11928114): Plate cells in semi-solid methylcellulose medium containing appropriate cytokines and varying concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Colony Counting and Analysis: Score the number and morphology of colonies under a microscope. A decrease in blast-like colonies and an increase in colonies with differentiated morphology indicate a positive drug effect.
Protocol 3: In Vivo Efficacy and Safety Assessment in a Patient-Derived Xenograft (PDX) Model
-
Model Establishment: Engraft immunodeficient mice (e.g., NSG mice) with primary human IDH1-mutant AML cells.
-
Treatment Administration: Once leukemia is established (confirmed by monitoring human CD45+ cells in peripheral blood), randomize mice into treatment (this compound administered orally) and vehicle control groups.
-
Monitoring:
-
Efficacy: Regularly monitor tumor burden (e.g., percentage of hCD45+ cells in blood, spleen, and bone marrow) and overall survival.
-
Pharmacodynamics: Collect serum or plasma at specified time points to measure 2-HG levels.
-
Safety/Toxicity: Monitor animal body weight, general health, and perform histological analysis of major organs at the end of the study.
-
-
Data Analysis: Compare tumor growth, survival curves, and 2-HG levels between the treated and control groups to assess the efficacy and on-target activity of this compound. Evaluate safety based on the toxicity monitoring data.
References
- 1. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
- 7. selleckchem.com [selleckchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Phase I Assessment of Safety and Therapeutic Activity of BAY1436032 in Patients with IDH1-Mutant Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing BAY-1436032 Treatment Duration In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-mutant IDH1 inhibitor, BAY-1436032, in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally available small-molecule inhibitor that specifically targets mutant forms of the isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2] Wild-type IDH1 converts isocitrate to α-ketoglutarate (α-KG), while mutant IDH1 gains a neomorphic function, converting α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[3] High levels of 2-HG disrupt epigenetic regulation and block cellular differentiation, thereby promoting tumorigenesis.[3] this compound inhibits the activity of various IDH1 mutants, leading to a reduction in 2-HG levels, which in turn restores normal cellular differentiation and inhibits tumor cell proliferation.[1][3]
Q2: What are the key considerations when designing an in vivo efficacy study for this compound?
A2: Key considerations for designing an in vivo study include:
-
Animal Model: Utilize a relevant xenograft or patient-derived xenograft (PDX) model harboring a known IDH1 mutation.[4]
-
Route of Administration and Formulation: this compound is orally bioavailable and is typically administered via oral gavage.[4] A suitable vehicle should be used to ensure solubility and stability.
-
Dose and Schedule: Preclinical studies have shown efficacy with once-daily dosing.[4] Dose-ranging studies are recommended to determine the optimal dose for a specific model.
-
Pharmacodynamic (PD) Biomarkers: The primary PD biomarker is the level of 2-HG in plasma, serum, or tumor tissue.[4] A significant reduction in 2-HG indicates target engagement.
-
Efficacy Endpoints: Common efficacy endpoints include tumor volume, overall survival, and monitoring of leukemia burden in peripheral blood for hematological malignancy models.[4]
Q3: How long should I treat my animal models with this compound?
A3: The optimal treatment duration is model-dependent and should be determined empirically. In a preclinical study using an IDH1-mutant AML PDX model, treatment with 150 mg/kg this compound once daily for 150 days resulted in sustained suppression of 2-HG, clearance of AML blasts, and prolonged survival.[4] In another study, a 4-week treatment was sufficient to significantly deplete leukemic stem cells.[4] For solid tumor models, treatment is often continued for a defined period (e.g., 21 or 28 days) or until tumors in the control group reach a predetermined endpoint. Continuous long-term treatment may be necessary to maintain response and prevent relapse.
Q4: How can I monitor the pharmacodynamic effect of this compound in vivo?
A4: The most direct pharmacodynamic marker is the level of the oncometabolite 2-HG.[4] This can be measured in tumor tissue, plasma, or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A significant reduction in 2-HG levels after treatment is a key indicator of target engagement.[4] In preclinical AML models, a rapid decline in serum R-2HG levels was observed as early as three hours after administration of this compound.[4]
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| Lack of tumor growth inhibition despite treatment. | 1. Insufficient drug exposure at the tumor site.2. Suboptimal dosing or scheduling.3. Intrinsic or acquired resistance.4. Issues with drug formulation and stability. | 1. Perform pharmacokinetic studies to determine plasma and tumor drug concentrations.2. Conduct dose-response studies to identify the optimal dose and schedule for your model.3. Investigate potential resistance mechanisms (e.g., upregulation of alternative signaling pathways).4. Verify the stability and solubility of your dosing formulation. |
| Tumor regrowth after an initial response. | 1. Acquired resistance to this compound.2. Insufficient treatment duration to eradicate all cancer cells.3. Selection of a resistant subclone of cells. | 1. Analyze the regrown tumors for potential resistance mechanisms.2. Consider extending the treatment duration in subsequent experiments if the drug is well-tolerated.3. Explore combination therapies to overcome resistance. A combination of this compound with azacitidine has shown synergistic effects in preclinical AML models.[5][6] |
| High variability in tumor growth within the same treatment group. | 1. Inconsistent drug administration.2. Inherent tumor heterogeneity.3. Differences in animal health or initial tumor engraftment. | 1. Ensure consistent oral gavage technique and that the drug formulation is homogenous.2. Increase the number of animals per group to improve statistical power.3. Monitor animal health closely and ensure uniform tumor implantation. |
| Difficulty in detecting a significant reduction in 2-HG levels. | 1. Insufficient drug potency or exposure.2. Issues with the sensitivity of the 2-HG assay.3. Timing of sample collection. | 1. Re-evaluate the dosing regimen to ensure adequate drug exposure.2. Validate the sensitivity and accuracy of your 2-HG measurement assay.3. Collect plasma and tumor samples at the expected time of maximum drug concentration (Tmax). For this compound, significant 2-HG reduction has been observed as early as 3 hours post-dose.[4] |
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in an IDH1-mutant AML PDX Model
| Treatment Group | Dose & Schedule | Key Outcomes | Reference |
| Vehicle Control | - | Progressive increase in serum R-2HG and leukemic burden, leading to mortality. | [4] |
| This compound | 45 mg/kg, once daily, oral | Initial reduction in serum R-2HG, but levels increased by day 120. Delayed but not complete suppression of leukemic progression. | [4] |
| This compound | 150 mg/kg, once daily, oral | Sustained and nearly complete suppression of serum R-2HG for 150 days. Clearance of AML blasts in peripheral blood and prolonged survival. | [4] |
Experimental Protocols
Protocol: In Vivo Efficacy Assessment of this compound in a Patient-Derived Xenograft (PDX) AML Model
-
Animal Model: Use immunodeficient mice (e.g., NSG mice).
-
Cell Preparation and Transplantation: Engraft mice with primary human AML cells harboring an IDH1 mutation.
-
Monitoring Engraftment: Monitor engraftment by measuring the percentage of human CD45+ cells in the peripheral blood via flow cytometry.
-
Randomization and Treatment: Once engraftment is confirmed (e.g., 2-5% hCD45+ cells), randomize mice into treatment and vehicle control groups.
-
Drug Formulation and Administration: Formulate this compound in a suitable vehicle. Administer the drug or vehicle once daily via oral gavage.
-
Monitoring:
-
Monitor animal health and body weight regularly.
-
Perform serial blood sampling to monitor the percentage of hCD45+ cells and to measure serum R-2HG levels.
-
-
Efficacy Endpoints:
-
Primary endpoints: Overall survival and burden of leukemic cells in peripheral blood and bone marrow.
-
Secondary endpoint: Serum R-2HG levels.
-
-
Terminal Analysis: At the end of the study, collect bone marrow and spleen for analysis of leukemic infiltration.
Visualizations
Caption: Mechanism of action of this compound in IDH1-mutant cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
BAY-1436032 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of BAY-1436032, along with troubleshooting guides and frequently asked questions to ensure successful experimentation.
Stability and Storage Conditions
Proper storage of this compound is critical to maintain its integrity and ensure reproducible experimental results. Below is a summary of recommended storage conditions for the compound in both solid and solvent forms.
Storage of Solid Compound:
| Supplier Recommendation | Temperature | Duration |
| MedchemExpress | -20°C | 1 year |
| -80°C | 2 years | |
| Cayman Chemical | -20°C | ≥ 4 years[1] |
| Selleck Chemicals | -20°C | 3 years[2] |
| MedKoo Biosciences | -20°C | 3 years[3] |
| 4°C | 2 years[3] | |
| TargetMol | -20°C | 3 years[4] |
| Chemgood | Room temperature | For months[5] |
| -20°C | 3 years[5] |
Storage of Stock Solutions in Solvent:
| Supplier Recommendation | Solvent | Temperature | Duration |
| MedchemExpress | Not specified | -20°C | 1 year[6] |
| -80°C | 2 years[6] | ||
| Selleck Chemicals | Solvent | -20°C | 1 month[2] |
| -80°C | 1 year[2] | ||
| MedKoo Biosciences | Solvent | -20°C | 2 weeks[3] |
| -80°C | 3 months[3] | ||
| TargetMol | Solvent | -80°C | 1 year[4] |
Solubility Data
The solubility of this compound in various common laboratory solvents is summarized below. It is important to note that for in vivo studies, specific formulations are required to achieve a homogeneous suspension.
| Solvent | Solubility | Supplier |
| DMSO | 3 mg/mL | Cayman Chemical[1] |
| DMSO | 98 mg/mL (200.19 mM) | Selleck Chemicals[2] |
| DMSO | 111.50 mg/mL (227.76 mM) | MedKoo Biosciences[3] |
| DMSO | 120 mg/mL (245.14 mM) | TargetMol[4] |
| Ethanol (B145695) | 3 mg/mL | Cayman Chemical[1] |
| Ethanol | 98 mg/mL | Selleck Chemicals[2] |
| Ethanol | 98.0 mg/mL (200.19 mM) | MedKoo Biosciences[3] |
| DMF | 1 mg/mL | Cayman Chemical[1] |
| Water | Insoluble | Selleck Chemicals[2] |
In Vivo Formulation Example: A suggested formulation for oral administration is a homogeneous suspension in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, with a concentration of 4 mg/mL.[4] Sonication is recommended to aid in dissolution.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Q1: My this compound has precipitated out of solution. What should I do?
A1: Precipitation can occur for several reasons, including low solubility in the chosen solvent or temperature fluctuations.
-
Verify Solvent and Concentration: Ensure you are using a recommended solvent (e.g., DMSO, Ethanol) and that you have not exceeded the maximum solubility.
-
Gentle Warming and Sonication: For solutions in DMSO, gentle warming and sonication can help redissolve the compound.[4]
-
Fresh Solvent: Use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[2]
-
Storage: Ensure stock solutions are stored properly, as repeated freeze-thaw cycles can contribute to precipitation. It is recommended to aliquot stock solutions to avoid this.[2]
Q2: I am observing inconsistent results between experiments. What could be the cause?
A2: Inconsistent results can stem from compound degradation or variations in experimental setup.
-
Compound Integrity: Verify that the compound has been stored correctly according to the recommended temperature and duration guidelines. Degradation can occur if the compound is stored improperly.
-
Solution Preparation: Prepare fresh stock solutions regularly. Avoid using old stock solutions, especially if they have been stored at -20°C for an extended period. For long-term storage of solutions, -80°C is generally recommended.[2][3][4][6]
-
Experimental Conditions: Ensure all other experimental parameters, such as cell density and incubation times, are consistent.
Q3: I am having difficulty dissolving this compound for my in vivo study. What do you recommend?
A3: this compound has poor aqueous solubility, requiring a specific formulation for in vivo applications.
-
Use a Co-solvent System: A common approach is to first dissolve the compound in a small amount of DMSO and then dilute it with other vehicles like PEG300, Tween 80, and saline to create a stable suspension.[4]
-
Sonication: Use sonication to ensure the compound is evenly dispersed in the vehicle.[4]
-
Solvent Toxicity: When using DMSO for in vivo studies, it is important to control the final concentration to avoid toxicity to the animals. For normal mice, the DMSO concentration should be below 10%, and for more sensitive models like nude or transgenic mice, it should be kept below 2%.[4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: To prepare a stock solution, dissolve the solid this compound powder in a suitable solvent such as DMSO or ethanol to the desired concentration.[1][2][3][4][5][7] It is advisable to use fresh, anhydrous DMSO as it can absorb moisture, which may reduce the solubility of the compound.[2] For high concentrations in DMSO, sonication and gentle heating may be necessary to fully dissolve the compound.[4]
Q2: How should I store the stock solution?
A2: For optimal stability, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -80°C for long-term storage (up to 1-2 years depending on the supplier) or at -20°C for shorter-term storage (from 2 weeks to 1 month).[2][3][4][6]
Q3: Is this compound light-sensitive?
A3: While specific information on light sensitivity is not consistently provided by all suppliers, it is good laboratory practice to store all chemical compounds, including this compound, in light-protected vials or containers to prevent potential photodegradation.
Q4: What is the appearance of solid this compound?
A4: this compound is typically supplied as a solid powder.[5]
Experimental Protocols
In Vitro Cell-Based Assay for Proliferation:
-
Cell Seeding: Seed cells (e.g., NCH551b patient-derived glioma cells) in 96-well plates at a density of 4000 cells/well. For suspension cells, use appropriate plates.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 500 nM and 2.5 µM) or a DMSO vehicle control.
-
Incubation and Measurement: Perform measurements at specified time points (e.g., 7, 14, and 21 days) after the initial treatment.
-
Media Change: Replenish the medium with fresh drug-containing medium after the first 7 and 14 days of treatment.
-
Data Acquisition: Use a microplate reader to measure cell proliferation.[2]
In Vivo Animal Study:
-
Animal Model: Utilize appropriate animal models, such as NSG mice transplanted with primary acute myeloid leukemia (AML) cells from a patient with an IDH1 mutation.[6]
-
Formulation Preparation: Prepare the dosing solution, for example, by suspending this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4]
-
Administration: Administer this compound or a vehicle control to the mice once daily by oral gavage at the desired dosage (e.g., 45 or 150 mg/kg body weight).[6]
-
Monitoring: Monitor the animals regularly for signs of toxicity and tumor progression. Measure relevant biomarkers such as serum R-2HG levels and human CD45+ cells in peripheral blood.[6]
-
Efficacy Endpoints: Evaluate treatment efficacy based on endpoints such as tumor growth inhibition, reduction in leukemic blast clearance, and overall survival.[3]
Visual Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues with this compound.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing animal studies with the pan-mutant IDH1 inhibitor, BAY-1436032.
Introduction
This compound is a potent and selective oral inhibitor of mutant forms of isocitrate dehydrogenase 1 (IDH1).[1] It specifically targets various IDH1-R132X mutations, preventing the conversion of alpha-ketoglutarate (B1197944) (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1][2] Preclinical and clinical data have consistently shown that this compound has a favorable safety profile and is generally well-tolerated.[3][4][5] In multiple studies, a maximum tolerated dose (MTD) was not identified, indicating a low incidence of dose-limiting toxicities.[3][4][5]
Despite this favorable profile, proactive monitoring is a critical component of any well-designed in vivo study. This guide provides a framework for monitoring animal health, troubleshooting unexpected observations, and implementing best practices for toxicity assessment during your research with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of this compound in animal studies?
A1: Preclinical studies have reported that this compound did not exhibit significant toxicity in vivo. This has been corroborated in Phase I clinical trials in human subjects with both advanced solid tumors and acute myeloid leukemia (AML), where the compound was found to be safe and well-tolerated.[3][4][5]
Q2: A maximum tolerated dose (MTD) for this compound was not reached in clinical trials. What does this imply for my animal study design?
A2: The absence of a defined MTD suggests a wide therapeutic window.[3][4][5] For your animal studies, this means you can likely explore a broad range of doses to establish efficacy without being constrained by severe toxicity. However, it is still crucial to perform dose-range finding studies in your specific animal model to determine the optimal biological dose and to establish a baseline for safety monitoring.
Q3: My animals are showing unexpected weight loss. Is this a known side effect of this compound?
A3: Significant weight loss has not been reported as a common adverse event in preclinical or clinical studies of this compound. If you observe this, it is critical to investigate other potential causes. Please refer to the Troubleshooting Guide: Unexpected Clinical Signs for a systematic approach to this issue.
Q4: Are there any recommended routine monitoring parameters for animals treated with this compound?
A4: Yes. While this compound is considered safe, we recommend a standard panel of in-life observations and scheduled biological sampling as a best practice. This includes daily clinical observations, weekly body weight measurements, and periodic hematological and serum biochemistry analysis. See the Experimental Protocols section for detailed methodologies.
Q5: What is the mechanism of action for this compound?
A5: this compound is an allosteric inhibitor that targets the mutant IDH1 enzyme. By binding to the enzyme, it prevents the neomorphic reaction that converts α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG).[1][6] The reduction in 2-HG levels is believed to reverse the epigenetic alterations that block cellular differentiation, thereby promoting normal cell development.[2][6]
References
- 1. waxitinc.com [waxitinc.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase I Assessment of Safety and Therapeutic Activity of BAY1436032 in Patients with IDH1-Mutant Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected phenotypes with BAY-1436032
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected phenotypes observed during experiments with BAY-1436032, a potent and selective pan-mutant isocitrate dehydrogenase 1 (IDH1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally available pan-inhibitor of mutant forms of the metabolic enzyme isocitrate dehydrogenase type 1 (IDH1).[1] In tumor cells harboring IDH1 mutations, the mutant enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[2][3] High levels of 2-HG interfere with α-KG-dependent enzymes, leading to epigenetic alterations, including histone and DNA hypermethylation, which ultimately block cellular differentiation and promote tumorigenesis.[3][4] this compound specifically inhibits the activity of various IDH1 mutant forms (including R132H, R132C, R132G, R132L, and R132S), preventing the formation of 2-HG.[1][5][6] This reduction in 2-HG levels leads to the induction of cellular differentiation and inhibition of proliferation in tumor cells expressing mutant IDH1.[1][7]
Q2: How selective is this compound?
A2: this compound has demonstrated a favorable selectivity profile, with high potency against various IDH1-R132X mutants while showing little activity against wild-type IDH1 or IDH2 at concentrations up to 10 μM.[2][7][8] This high specificity contributes to its favorable safety profile in preclinical studies.[9]
Q3: What are the expected on-target effects of this compound in a sensitive cell line or model system?
A3: In IDH1-mutant cancer models, the expected on-target effects of this compound include:
-
A significant reduction in intracellular and plasma levels of the oncometabolite (R)-2-hydroxyglutarate (R-2HG).[6][8]
-
Induction of myeloid differentiation in sensitive acute myeloid leukemia (AML) cells.[6][8]
-
Inhibition of colony formation and proliferation of IDH1-mutant cells.[6][8]
-
In vivo, this can translate to leukemic blast clearance, depletion of leukemic stem cells, and prolonged survival in animal models.[6]
Troubleshooting Guide: Interpreting Unexpected Phenotypes
This guide addresses specific discrepancies between expected and observed results during your experiments with this compound.
Scenario 1: Reduced or No Efficacy in a Known IDH1-Mutant Model
-
Question: I am using a cell line with a confirmed IDH1 mutation, but I am not observing the expected anti-proliferative effects or induction of differentiation with this compound treatment. What could be the reason?
-
Possible Causes and Troubleshooting Steps:
-
Compound Integrity and Concentration:
-
Verify Compound: Ensure the identity and purity of your this compound stock.
-
Fresh Preparation: Prepare fresh dilutions of the compound from a stock solution for each experiment. Long-term storage of diluted solutions may affect compound stability.
-
Dose-Response: Perform a dose-response experiment to confirm the IC50 in your specific cell line and compare it to published values (see Table 1). Your experimental conditions might require a higher concentration.
-
-
Cell Line Integrity:
-
Mutation Confirmation: Re-verify the IDH1 mutation status of your cell line. Genetic drift can occur in cultured cells over time.
-
Passage Number: Use low-passage cells for your experiments, as high-passage numbers can lead to altered phenotypes and drug responses.
-
-
Presence of Resistance Mechanisms:
-
Co-occurring Mutations: The presence of other mutations (e.g., in genes like DNMT3A, ASXL1, NRAS) can influence the response to IDH1 inhibition.[9] Consider sequencing your model to identify co-mutations that may confer resistance.
-
Clonal Heterogeneity: Your cell population may contain subclones with different sensitivities to this compound. Even in the absence of a formal clinical response, targeted therapies can induce changes in the clonal composition.[9]
-
-
Scenario 2: Variable Efficacy Across Different IDH1-Mutant Models
-
Question: I am testing this compound on several different cell lines, all with IDH1 mutations, but the efficacy is highly variable. Why is this?
-
Possible Causes and Troubleshooting Steps:
-
Specific IDH1 Mutation: While this compound is a pan-mutant inhibitor, the cellular context of different R132 mutations (e.g., R132H vs. R132C) might lead to subtle differences in downstream signaling and drug sensitivity.
-
Genetic Background: The overall genetic landscape of the cancer model plays a crucial role. As mentioned, co-occurring mutations can significantly impact the cellular dependency on the IDH1 mutation and, consequently, the response to its inhibition.
-
Tumor Microenvironment (in vivo): For in vivo studies, factors such as drug penetration into the tumor tissue and interactions with the microenvironment can lead to variable efficacy. This compound has been shown to be brain penetrant.[2][11]
-
Scenario 3: Unexpected Synergistic or Antagonistic Effects with Other Drugs
-
Question: I am using this compound in combination with another therapeutic agent and observing unexpected synergistic (or antagonistic) effects. How can I investigate this?
-
Possible Causes and Investigation Workflow:
-
Signaling Pathway Crosstalk: this compound's primary effect is on metabolism and epigenetics. However, these can have broad downstream consequences on other signaling pathways. For example, a strong synergistic effect has been observed with the DNA hypomethylating agent azacitidine. This synergy is mediated through the inhibition of MAPK/ERK and RB/E2F signaling, which is not a direct consequence of DNA hypomethylation of MAP kinase genes but rather a transcriptional or post-transcriptional effect.[4]
-
Experimental Workflow for Investigating Synergy:
-
Confirm Synergy: Use methods like the Chou-Talalay method to quantitatively assess synergy.
-
Pathway Analysis: Employ techniques like Western blotting, phospho-protein arrays, or RNA sequencing to analyze key signaling pathways that might be affected by the combination treatment. Based on existing literature, the MAPK/ERK and RB/E2F pathways are key candidates to investigate.[4]
-
-
Data Summary
Table 1: In Vitro Efficacy of this compound in Hematopoietic Cells
| Cell Type | IDH1 Mutation | IC50 for (R)-2HG Production | IC50 for Colony Growth | Reference |
| Mouse hematopoietic cells | IDH1R132H | 60 nM | Not specified | [8] |
| Mouse hematopoietic cells | IDH1R132C | 45 nM | Not specified | [8] |
| Primary human AML cells | IDH1R132C, R132G, R132H, R132L, or R132S | Not specified | 3 - 16 nM | [10] |
| Patient-derived IDH1 wild-type AML cells | Wild-type | Not applicable | >100 µM | [8] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in IDH1-mutant cancer cells.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
- 4. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
- 5. Pan-mutant IDH1 inhibitor BAY 1436032 for effective treatment of IDH1 mutant astrocytoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: Troubleshooting Cell Culture Contamination in BAY-1436032 Experiments
Welcome to the technical support center for researchers utilizing BAY-1436032. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common cell culture contamination issues that may arise during your experiments. Adherence to strict aseptic techniques is paramount for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally available, pan-inhibitor of mutant forms of the isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2][3][4][5] In cancer cells with IDH1 mutations, the mutant enzyme produces an oncometabolite called 2-hydroxyglutarate (2-HG).[1][5][6][7][8] 2-HG interferes with normal cellular processes, including epigenetic regulation and cell differentiation, thereby promoting tumor growth.[1][5][6] this compound selectively inhibits the activity of these IDH1 mutants, leading to a reduction in 2-HG levels, which in turn can induce cellular differentiation and inhibit tumor cell proliferation.[1][2][5][7][9]
Q2: Are there any known interactions between this compound and common cell culture media or supplements?
Currently, there is no specific evidence to suggest direct interactions between this compound and standard cell culture components that would lead to an increased risk of contamination. However, as with any small molecule inhibitor, it is crucial to ensure the sterility of your stock solutions. Always prepare and handle this compound solutions using aseptic techniques, including the use of sterile, filtered solvents and single-use aliquots to prevent the introduction of contaminants.
Q3: Can this compound itself be a source of contamination?
While the compound itself is not a biological contaminant, the solvent used to dissolve it (commonly DMSO) and the handling process can introduce contamination. It is essential to use high-purity, sterile-filtered solvents and prepare stock solutions in a sterile environment, such as a laminar flow hood.
Troubleshooting Guides
Contamination in cell culture can be a significant impediment to research, leading to unreliable data and loss of valuable time and resources. Below are guides to help you identify and address common contamination issues.
Visual Identification of Common Contaminants
The first line of defense against widespread contamination is daily, careful observation of your cell cultures using a light microscope.[10]
| Contaminant Type | Macroscopic Appearance in Culture | Microscopic Appearance |
| Bacteria | Sudden turbidity (cloudiness) of the medium.[11][12][13][14] A rapid drop in pH, causing the medium (with phenol (B47542) red) to turn yellow.[11][12][13][14] | Small, dark, motile particles, often appearing as rods or cocci between the cells.[11][13][14] |
| Yeast | The medium may become slightly turbid.[15] The pH may remain stable initially but can become acidic over time.[15] | Individual, oval or spherical particles that may be seen budding.[14][15] They are larger than bacteria. |
| Mold (Fungus) | Visible filamentous or fuzzy growths, often on the surface of the medium.[11][16] The medium may remain clear initially but can become turbid as the contamination progresses.[15] | Thin, filamentous structures (hyphae) that can form a network.[13][15][16] Spores may also be visible. |
| Mycoplasma | Typically no visible signs of contamination. The medium remains clear, and the pH is stable.[14][17][18] | Not visible with a standard light microscope due to their small size and lack of a cell wall.[11][14][17][19] |
Mycoplasma: The Hidden Contaminant
Mycoplasma is a particularly insidious contaminant as it often does not produce obvious signs of infection, yet it can significantly alter cell physiology, metabolism, and gene expression, leading to unreliable experimental results.[12][17][18][20][21]
Q: How can I detect Mycoplasma contamination?
Since visual inspection is not effective, specific detection methods are necessary.[17] Regular testing (e.g., every 1-2 months) is strongly recommended.[18]
| Detection Method | Principle | Advantages | Disadvantages |
| PCR (Polymerase Chain Reaction) | Amplifies Mycoplasma-specific DNA sequences.[10][12][13][18][20] | Highly sensitive, specific, and rapid.[20] | Can be prone to false positives from DNA contamination.[20] |
| DNA Staining (e.g., DAPI, Hoechst) | Fluorescent dyes bind to DNA, revealing extranuclear fluorescent spots (Mycoplasma) around the cell nuclei.[10][13][18] | Relatively simple and quick. | Less sensitive than PCR and can be difficult to interpret. |
| Mycoplasma Culture | Growing a sample on specific agar (B569324) plates to form characteristic "fried egg" colonies.[10][18] | Considered the "gold standard" for definitive identification. | Slow, taking up to several weeks for results. |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Detects Mycoplasma antigens.[12][13] | Can be used for high-throughput screening. | Sensitivity can vary between kits. |
Experimental Protocols
Protocol 1: Basic Sterility Test
This protocol can be used to check for bacterial and fungal contamination in cell culture reagents, including this compound stock solutions.
Materials:
-
Sterile microcentrifuge tubes
-
Bacterial culture medium (e.g., Tryptic Soy Broth)
-
Fungal culture medium (e.g., Sabouraud Dextrose Broth)
-
Incubator at 37°C
-
Incubator at 25-30°C
Procedure:
-
In a sterile environment, add a small aliquot (e.g., 10-20 µL) of the test solution (e.g., this compound stock) to a tube containing bacterial culture medium and another tube containing fungal culture medium.
-
As a positive control, inoculate separate tubes of each medium with a known non-pathogenic bacterial and fungal strain, respectively.
-
As a negative control, leave one tube of each medium un-inoculated.
-
Incubate the bacterial culture tubes at 37°C for 3-5 days.
-
Incubate the fungal culture tubes at 25-30°C for 5-7 days.
-
Observe the tubes daily for any signs of turbidity or growth. Turbidity in the test sample tube indicates contamination.
Protocol 2: PCR-Based Mycoplasma Detection
This is a generalized protocol. It is recommended to use a commercial PCR Mycoplasma detection kit and follow the manufacturer's instructions.[18][20]
Materials:
-
Commercial PCR Mycoplasma detection kit (containing primers, polymerase, dNTPs, and positive control DNA)
-
Cell culture supernatant or cell lysate
-
Thermocycler
-
Gel electrophoresis equipment and reagents
Procedure:
-
Collect 1 mL of cell culture supernatant from a culture that is 70-90% confluent and has been in culture for at least 3 days without an antibiotic change.
-
Prepare the DNA template from the supernatant or cell lysate according to the kit's instructions.
-
Set up the PCR reaction in a sterile PCR tube by mixing the DNA template, PCR master mix, and primers. Include a positive control (Mycoplasma DNA) and a negative control (nuclease-free water) in separate reactions.
-
Run the PCR program on a thermocycler according to the kit's recommended cycling conditions.
-
Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of a band of the expected size in the sample lane indicates Mycoplasma contamination.
Visualizations
Signaling Pathway of Mutant IDH1 and the Effect of this compound
Caption: Signaling pathway of mutant IDH1 and the inhibitory action of this compound.
Experimental Workflow: Troubleshooting Cell Culture Contamination
Caption: A logical workflow for troubleshooting common cell culture contamination events.
Logical Relationship: Sources and Prevention of Contamination
Caption: Key sources of cell culture contamination and their corresponding prevention strategies.
References
- 1. Facebook [cancer.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pan-mutant IDH1 inhibitor BAY 1436032 for effective treatment of IDH1 mutant astrocytoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 细胞培养污染故障排除 [sigmaaldrich.com]
- 11. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 12. goldbio.com [goldbio.com]
- 13. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Cell contamination | Proteintech Group [ptglab.com]
- 15. yeasenbio.com [yeasenbio.com]
- 16. What to do when encountering fungal contamination in cell culture (how to prevent fungal contamination)-Industry information-He Yuan Li Ji [life-ilab.com]
- 17. How to identify Mycoplasma contamination in your cell culture - Eppendorf South Asia Pacific [eppendorf.com]
- 18. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 19. Basics of Cell Culture Quality Control: Contamination | abm Inc. [info.abmgood.com]
- 20. Detecting mycoplasma contamination in cell cultures by polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cellculturecompany.com [cellculturecompany.com]
Technical Support Center: Enhancing BAY-1436032 Delivery Across the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers may encounter during experiments aimed at enhancing the delivery of BAY-1436032 across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available, potent, and selective pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] Mutations in IDH1 are frequently found in several cancers, including glioma and acute myeloid leukemia (AML).[1][3] The mutant IDH1 enzyme gains a new function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] High levels of 2-HG are implicated in cancer progression by altering cellular differentiation.[5] this compound specifically inhibits the activity of various IDH1 mutant forms, leading to a reduction in 2-HG levels and subsequent induction of cellular differentiation.[4][5]
Q2: Does this compound cross the blood-brain barrier?
A2: Yes, preclinical data indicates that this compound is brain penetrant.[5][6][7] Animal studies have demonstrated its ability to cross the BBB and reach the central nervous system.[5][8]
Q3: What are the main challenges in delivering this compound across the blood-brain barrier?
A3: The primary challenge is the highly selective nature of the BBB, which restricts the passage of many therapeutic compounds into the brain. For small molecules like this compound, key challenges include:
-
Efflux Transporters: The BBB is equipped with efflux pumps, such as P-glycoprotein (P-gp), that can actively transport drugs out of the brain, reducing their effective concentration.[9]
-
Physicochemical Properties: While this compound is orally available, its molecular size, polarity, and lipophilicity are critical factors influencing its passive diffusion across the tight junctions of the BBB.
Q4: How can I assess the BBB penetration of this compound in my experiments?
A4: Both in vivo and in vitro methods can be used to assess BBB penetration.
-
In vivo: The most common method is to determine the brain-to-plasma concentration ratio (B/P ratio) in animal models. This involves administering this compound and subsequently measuring its concentration in both brain tissue and plasma samples.[8][10]
-
In vitro: The Transwell assay is a widely used in vitro model that mimics the BBB. It allows for the calculation of the apparent permeability coefficient (Papp) of a compound.[11]
Troubleshooting Guides
Issue 1: Low Brain-to-Plasma Ratio of this compound in In Vivo Studies
| Possible Cause | Troubleshooting Step | Rationale |
| High P-glycoprotein (P-gp) mediated efflux | Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, elacridar) in your animal model. | A significant increase in the brain-to-plasma ratio in the presence of a P-gp inhibitor would strongly suggest that this compound is a substrate for this efflux pump.[9] |
| Rapid metabolism in the brain | Analyze brain tissue for the presence of this compound metabolites using LC-MS/MS. | This will help determine if the low concentration of the parent compound is due to rapid degradation within the brain parenchyma. |
| Poor passive diffusion | Evaluate the physicochemical properties of this compound (lipophilicity, size, polarity) and consider formulation strategies to enhance its lipid solubility. | Encapsulating this compound in nanoparticles or liposomes can sometimes improve its ability to cross the BBB. |
Issue 2: Inconsistent or Low Permeability of this compound in In Vitro Transwell Assays
| Possible Cause | Troubleshooting Step | Rationale |
| Poor integrity of the in vitro BBB model | Regularly measure the Transendothelial Electrical Resistance (TEER) of your cell monolayer to ensure the formation of tight junctions. A high TEER value is indicative of a well-formed barrier. | Low TEER values suggest a leaky barrier, which will lead to inaccurate and overestimated permeability results. |
| This compound is a substrate for efflux transporters expressed on the cells | Perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) significantly greater than 1 suggests active efflux.[12] | This will help determine if the low permeability in the absorptive direction is due to active transport out of the "brain" side of the model. |
| Low solubility of this compound in the assay buffer | Ensure this compound is fully dissolved in the transport buffer. The use of a co-solvent like DMSO (typically at a final concentration of <1%) may be necessary. Run a solubility test at the desired concentration in the assay buffer. | Undissolved compound will lead to an underestimation of the true permeability. |
| Non-specific binding to the Transwell membrane or plate | Perform a recovery study by adding a known concentration of this compound to an empty Transwell plate and measuring the concentration after the incubation period. | Significant loss of the compound indicates non-specific binding, which can affect the accuracy of the permeability calculation. |
Quantitative Data Summary
| Parameter | Value | Species/Model | Reference |
| Brain-to-Plasma Ratio | ~0.2 | Animal models | [8] |
| IC50 (IDH1 R132H) | 15 nM | In vitro | [6] |
| IC50 (IDH1 R132C) | 45 nM | In vitro | [1] |
| IC50 (IDH1 R132H in mouse hematopoietic cells) | 60 nM | In vitro | [1] |
Experimental Protocols
Protocol 1: Determination of this compound Brain-to-Plasma Ratio in Mice
1. Animal Dosing:
-
Administer this compound to mice orally at the desired dose.[3]
2. Sample Collection:
-
At predetermined time points post-dosing, collect blood samples via cardiac puncture into tubes containing an anticoagulant.
-
Immediately perfuse the mice transcardially with ice-cold saline to remove blood from the brain vasculature.
-
Excise the whole brain and rinse with cold saline.
3. Sample Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Weigh the brain tissue and homogenize it in a suitable buffer.
4. Quantification of this compound:
-
Extract this compound from plasma and brain homogenate samples using a suitable organic solvent.
-
Analyze the concentration of this compound in the extracts using a validated LC-MS/MS method.[13][14][15]
5. Calculation:
-
Calculate the brain-to-plasma ratio by dividing the concentration of this compound in the brain homogenate (ng/g) by its concentration in the plasma (ng/mL).
Protocol 2: In Vitro BBB Permeability Assay using a Transwell Model
1. Cell Culture:
-
Culture a suitable brain endothelial cell line (e.g., hCMEC/D3, bEnd.3) on Transwell inserts until a confluent monolayer with high TEER is formed.
2. Assay Procedure:
-
Wash the cell monolayer with a pre-warmed transport buffer.
-
Add the transport buffer containing a known concentration of this compound to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
At various time points, collect samples from the basolateral chamber and replace with fresh buffer.
3. Sample Analysis:
-
Determine the concentration of this compound in the collected samples using LC-MS/MS.
4. Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
- dQ/dt is the rate of drug appearance in the receiver chamber.
- A is the surface area of the Transwell membrane.
- C0 is the initial concentration of the drug in the donor chamber.
Visualizations
Caption: Signaling pathway of mutant IDH1 and the inhibitory action of this compound.
Caption: Experimental workflows for assessing the BBB penetration of this compound.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. Determining P-glycoprotein-drug interactions: evaluation of reconstituted P-glycoprotein in a liposomal system and LLC-MDR1 polarized cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-mutant IDH1 inhibitor BAY 1436032 for effective treatment of IDH1 mutant astrocytoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Mutant IDH1 with BAY 1436032: A Promising Therapeutic Approach for Cancer [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. P-gp Substrate Identification | Evotec [evotec.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Non-Invasive Measurement of Drug and 2-HG Signals Using 19F and 1H MR Spectroscopy in Brain Tumors Treated with the Mutant IDH1 Inhibitor BAY1436032 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Development and Validation of Sensitive Liquid Chromatography/Tandem Mass Spectrometry Methods for Quantification of Bendamustine in Mouse Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating BAY-1436032 efficacy in patient-derived cell lines
- 1. Facebook [cancer.gov]
- 2. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Targeting Mutant IDH1 with BAY 1436032: A Promising Therapeutic Approach for Cancer [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Bay 1436032 - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Safety and efficacy of BAY1436032 in IDH1-mutant AML: phase I study results - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to IDH1 Inhibitors: BAY-1436032 and Ivosidenib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent inhibitors of mutant isocitrate dehydrogenase 1 (IDH1): BAY-1436032 and ivosidenib (B560149) (Tibsovo®). Mutations in the IDH1 enzyme are a critical driver in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2] These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which disrupts normal cellular metabolism and epigenetic regulation, ultimately promoting tumorigenesis.[3][4][5] Both this compound and ivosidenib are small molecule inhibitors designed to target these mutant IDH1 enzymes, reduce 2-HG levels, and thereby induce differentiation of malignant cells.[1][6]
Mechanism of Action
Both ivosidenib and this compound are potent and selective inhibitors of the mutated IDH1 enzyme.[4][7] Wild-type IDH1 converts isocitrate to α-ketoglutarate (α-KG), a key component of the Krebs cycle.[3] However, mutated IDH1 gains a neomorphic function, converting α-KG to the oncometabolite 2-hydroxyglutarate (2-HG).[2][3] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to hypermethylation of DNA and histones, which in turn blocks cellular differentiation and promotes cancer cell proliferation.[5][8]
Ivosidenib and this compound specifically bind to the mutant IDH1 enzyme, inhibiting its activity and leading to a significant reduction in 2-HG levels.[3][6][8] This restoration of normal α-KG levels allows for the proper functioning of α-KG-dependent dioxygenases, leading to the reversal of the hypermethylation phenotype and subsequent differentiation of cancer cells.[4][8]
While both drugs share this primary mechanism, this compound is described as a "pan-mutant-IDH1 inhibitor," suggesting activity against a broader range of IDH1 mutations.[6][7] Ivosidenib is known to be effective against R132H and R132C mutations.[4][9]
Preclinical and Clinical Performance: A Comparative Overview
Direct head-to-head clinical trials comparing this compound and ivosidenib are not yet available. However, by examining data from their respective preclinical and clinical studies, we can draw objective comparisons of their efficacy and safety profiles across different cancer types.
Acute Myeloid Leukemia (AML)
Both inhibitors have shown activity in AML patients with IDH1 mutations.
Table 1: Comparison of Clinical Trial Data in IDH1-Mutant AML
| Parameter | This compound (Phase I)[10][11] | Ivosidenib (Phase I, Relapsed/Refractory)[9][12] | Ivosidenib + Azacitidine (Phase III, Newly Diagnosed)[13][14] |
| Overall Response Rate (ORR) | 15% (4/27) | 41.6% | 62% |
| Complete Remission (CR) + CR with partial hematologic recovery (CRh) | 1 CRp, 1 PR, 2 MLFS | 30.4% | 53% (CR/CRh) |
| Median Duration of Response | Responding subjects: 6.0 months | 6.5 months | 22.1 months |
| Median Overall Survival (OS) | Not Reported | 8.8 months | 24.0 months |
| Key Adverse Events (Grade ≥3) | Not specified in detail, but well-tolerated[10] | Febrile neutropenia, anemia, thrombocytopenia[9] | QT prolongation, differentiation syndrome, leukocytosis[13] |
CRp: Complete remission with incomplete platelet recovery; PR: Partial response; MLFS: Morphologic leukemia-free state.
Preclinical studies with this compound in patient-derived xenograft (PDX) models of IDH1 mutant AML demonstrated its ability to deplete AML cells, prolong survival, and inhibit leukemia stem cell self-renewal.[8] Combination studies of this compound with azacitidine also showed synergistic activity in inhibiting leukemia stem cells.[5]
Solid Tumors
Both drugs have also been investigated in solid tumors, particularly glioma and cholangiocarcinoma.
Table 2: Comparison of Clinical Trial Data in IDH1-Mutant Solid Tumors
| Parameter | This compound (Phase I, Solid Tumors)[15][16] | Ivosidenib (Phase III, Cholangiocarcinoma - ClarIDHy)[17][18] |
| Tumor Types | Lower Grade Glioma (LGG), Glioblastoma, Intrahepatic Cholangiocarcinoma, others | Advanced Cholangiocarcinoma |
| Objective Response Rate (ORR) | 11% in LGG (1 CR, 3 PRs) | Not the primary endpoint, but disease control rate was 53% |
| Progression-Free Survival (PFS) | Not Reported as primary endpoint | Median: 2.7 months (vs. 1.4 months for placebo) |
| Overall Survival (OS) | Not Reported as primary endpoint | Median: 10.3 months (vs. 7.5 months for placebo) |
| Key Adverse Events (Grade ≥3) | Generally well-tolerated; one instance of grade 4 lipase (B570770) increase and one grade 3 maculopapular rash[15] | Ascites, increased blood bilirubin, anemia[18] |
Preclinical data for this compound showed its efficacy in patient-derived glioma and intrahepatic cholangiocarcinoma models, with evidence of blood-brain barrier penetration.[2][15]
Pharmacokinetics and Dosing
Table 3: Pharmacokinetic and Dosing Comparison
| Parameter | This compound[10][15] | Ivosidenib[9][19] |
| Administration | Oral, twice daily | Oral, once daily |
| Half-life | Relatively short | Not explicitly stated, but reaches steady state in ~14 days |
| Metabolism | Not detailed in provided searches | Oxidative metabolism is the major elimination pathway |
| Dosing in Clinical Trials | 150–1,500 mg twice daily (solid tumors)[15]; 300-1500 mg twice-daily (AML)[10] | 500 mg daily |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies cited in the reviewed literature.
In Vitro Inhibition and Cell-Based Assays
-
Enzyme Inhibition Assays: The inhibitory activity of this compound was tested against various IDH1-R132X mutants in vitro, demonstrating double-digit nanomolar potency.[2] A study comparing multiple IDH1 inhibitors, including this compound and ivosidenib, used 1H NMR spectroscopy to assess their inhibitory strength against IDH1 R132H.[20]
-
Cellular 2-HG Inhibition: The ability of the inhibitors to reduce intracellular 2-HG production was measured in patient-derived and engineered cell lines expressing different IDH1 mutants.[7][21] For this compound, IC50 values for 2-HG inhibition in mouse hematopoietic cells expressing IDH1R132H or IDH1R132C were 60 nM and 45 nM, respectively.[21]
-
Colony Formation Assays: The effect on the proliferation of primary human AML cells was assessed using colony-forming cell (CFC) assays in methylcellulose.[8][21] this compound inhibited colony growth of IDH1-mutant AML cells by 50% at a concentration of 0.1 μM, while not affecting IDH1 wild-type cells at concentrations up to 100 μM.[21]
In Vivo Preclinical Studies
-
Patient-Derived Xenograft (PDX) Models: The in vivo efficacy of this compound was evaluated in PDX models of human IDH1 mutant AML.[8] NSG mice were transplanted with primary AML cells and treated with the inhibitor or vehicle. Efficacy was assessed by monitoring peripheral blood for human AML cells, overall survival, and leukemia stem cell frequency through limiting dilution transplantation experiments.[8] Similar models were used for solid tumors like glioma and cholangiocarcinoma.[2]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: The relationship between drug exposure and 2-HG inhibition was analyzed in mIDH1 xenograft mouse models.[8][19] This involved measuring drug concentrations in plasma and tumor tissue and correlating them with changes in 2-HG levels.[19]
Clinical Trial Methodologies
-
Dose Escalation and Expansion Cohorts: Phase I trials for both this compound and ivosidenib utilized a dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase II dose, followed by dose-expansion cohorts in specific patient populations.[12][15]
-
Efficacy and Safety Endpoints: Primary efficacy endpoints in AML trials included overall response rate (ORR), complete remission (CR) rate, and duration of response.[9][10][12] In solid tumor trials, progression-free survival (PFS) and overall survival (OS) were key endpoints.[17][18] Safety was assessed by monitoring treatment-emergent adverse events (TEAEs).[15][18]
-
Biomarker Analysis: Plasma and tumor levels of 2-HG were measured to assess target engagement and pharmacodynamic effects of the inhibitors.[10][15]
Signaling Pathways and Experimental Workflows
References
- 1. Ivosidenib - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What is the mechanism of Ivosidenib? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
- 6. Facebook [cancer.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Safety and efficacy of BAY1436032 in IDH1-mutant AML: phase I study results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ivosidenib, New IDH1 Inhibitor, Elicits Complete Response in Relapsed Acute Myeloid Leukemia - Personalized Medicine in Oncology [personalizedmedonc.com]
- 13. ashpublications.org [ashpublications.org]
- 14. cancernetwork.com [cancernetwork.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Phase I Assessment of Safety and Therapeutic Activity of BAY1436032 in Patients with IDH1-Mutant Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 18. targetedonc.com [targetedonc.com]
- 19. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. medchemexpress.com [medchemexpress.com]
Combination Therapies with BAY-1436032: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the preclinical synergistic effects of BAY-1436032, a potent and selective pan-mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, in combination with other anti-cancer agents.[1][2][3][4][5] This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate further investigation into rational combination strategies for IDH1-mutant malignancies.
This compound is an orally available small molecule that selectively inhibits various IDH1-R132X mutant enzymes.[1][4][5] These mutations confer a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis by altering epigenetic regulation and blocking cellular differentiation.[4] Preclinical studies have demonstrated that this compound effectively reduces 2-HG levels, induces differentiation of cancer cells, and confers a survival benefit in various IDH1-mutant tumor models, including acute myeloid leukemia (AML), glioma, and intrahepatic cholangiocarcinoma.[1][4][5] While this compound has shown modest single-agent activity in clinical trials, combination therapies are being explored to enhance its efficacy and overcome potential resistance mechanisms.[2][3]
This guide focuses on the preclinical evidence for the synergistic or additive effects of this compound in combination with a hypomethylating agent (azacitidine) and standard-of-care chemotherapy (cytarabine and doxorubicin) in the context of IDH1-mutant AML.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the combination of this compound with other agents in patient-derived xenograft (PDX) models of IDH1-mutant AML.
Table 1: Synergistic Effects of this compound and Azacitidine in an IDH1-mutant AML PDX Model
| Efficacy Endpoint | Vehicle Control | Azacitidine Monotherapy | This compound Monotherapy | Sequential Combination (Azacitidine then this compound) | Simultaneous Combination |
| Median Survival | 139 days | 188 days | 220 days | 299 days | Not Reached (5/6 mice survived to 300 days) |
| Leukemic Stem Cell (LSC) Frequency | 1 in 73 | 1 in 304 (4.1-fold reduction vs. vehicle) | 1 in 8,580 (117-fold reduction vs. vehicle) | 1 in 34,300 (470-fold reduction vs. vehicle) | 1 in 2,420,000 (33,150-fold reduction vs. vehicle) |
| Combination Index (CI) at ED50, ED75, ED95 | N/A | N/A | N/A | N/A | <0.63, <0.65, <0.68 (indicates synergy)[6] |
Table 2: Additive Effects of this compound and Chemotherapy (Cytarabine + Doxorubicin) in an IDH1-mutant AML PDX Model
| Efficacy Endpoint | Vehicle Control | Chemotherapy Monotherapy | This compound Monotherapy | Sequential Combination (Chemo then this compound) | Simultaneous Combination |
| Median Survival | 173 days | 206 days | 325 days | 340 days | Not Reached (5/8 mice survived to 400 days) |
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of this compound and azacitidine is attributed to the dual targeting of distinct but complementary pathways. This compound directly inhibits the mutant IDH1 enzyme, leading to a reduction in the oncometabolite 2-HG. This, in turn, helps to restore normal epigenetic regulation and induce differentiation. Azacitidine, a hypomethylating agent, further contributes to the reversal of aberrant DNA methylation. Preclinical evidence suggests that the simultaneous combination of these agents leads to a significant inhibition of the MAPK/ERK and RB/E2F signaling pathways, which are crucial for cell survival and proliferation.[7]
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Patient-Derived Xenograft (PDX) Model for IDH1-Mutant AML
1. Animal Model:
-
Strain: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) or NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice.
-
Irradiation: Mice are sublethally irradiated (e.g., 2.5 Gy) to facilitate engraftment of human cells.
2. Cell Preparation and Transplantation:
-
Source: Mononuclear cells are isolated from bone marrow or peripheral blood of patients with IDH1-mutant AML.
-
Transplantation: A specified number of viable human CD45+ AML cells (e.g., 1 x 106 to 5 x 106 cells) are injected intravenously (i.v.) via the tail vein into each recipient mouse.
3. Engraftment Confirmation:
-
Engraftment of human AML cells is monitored by flow cytometry for the presence of human CD45+ cells in the peripheral blood of the mice, typically starting 4-6 weeks post-transplantation.
4. Treatment Regimens:
-
This compound Administration: Formulated for oral gavage and administered daily at doses ranging from 45 mg/kg to 150 mg/kg.[4]
-
Azacitidine Administration: Administered subcutaneously (s.c.) or intraperitoneally (i.p.) at a dose of 1-5 mg/kg for a specified number of consecutive days (e.g., 5 days) in each cycle.
-
Chemotherapy Administration: Cytarabine (e.g., 50 mg/kg, i.p., daily for 5 days) and Doxorubicin (e.g., 1 mg/kg, i.v., on day 3).
-
Combination Schedules:
-
Sequential: Administration of one agent for a defined period, followed by the administration of the second agent.
-
Simultaneous: Concurrent administration of both agents.
-
5. Efficacy Evaluation:
-
Leukemic Burden: Monitored by serial measurement of the percentage of human CD45+ cells in peripheral blood.
-
Survival: Overall survival is monitored and analyzed using Kaplan-Meier curves.
-
Leukemic Stem Cell (LSC) Analysis: At the end of the treatment period, bone marrow from treated and control mice is harvested, and limiting dilution transplantation assays are performed in secondary recipient mice to determine the LSC frequency.
Discussion and Future Directions
The preclinical data strongly suggest that combining this compound with a hypomethylating agent like azacitidine offers a significant synergistic effect in IDH1-mutant AML, particularly when administered simultaneously. This combination not only improves survival but also leads to a profound depletion of the leukemic stem cell population, which is often responsible for relapse. The additive effect observed with standard chemotherapy also supports the integration of this compound into existing treatment backbones.
A critical area for future research is the exploration of this compound in combination with other targeted therapies. Given the frequent co-occurrence of IDH1 mutations with other driver mutations in AML (e.g., FLT3, NPM1), there is a strong rationale for investigating combinations with agents such as FLT3 inhibitors (e.g., gilteritinib) or BCL-2 inhibitors (e.g., venetoclax). Such studies would be instrumental in defining the optimal therapeutic strategies for molecularly defined subsets of IDH1-mutant cancers. Further research is also warranted to elucidate the detailed molecular mechanisms underlying the observed synergies and to identify biomarkers that can predict response to these combination therapies.
References
- 1. Safety and efficacy of BAY1436032 in IDH1-mutant AML: phase I study results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of BAY1436032 in IDH1-mutant AML: phase I study results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Mutant IDH1 with BAY 1436032: A Promising Therapeutic Approach for Cancer [synapse.patsnap.com]
- 6. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
- 7. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
Biomarkers for Predicting Response to BAY-1436032: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of biomarkers for predicting response to BAY-1436032, a pan-mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, with other approved IDH inhibitors. This document is intended for researchers, scientists, and drug development professionals working in oncology and precision medicine.
Introduction to this compound and the Role of IDH Mutations
This compound is an investigational oral small-molecule inhibitor that targets various mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme. In normal cells, wild-type IDH1 plays a crucial role in cellular metabolism. However, specific mutations in the IDH1 gene, most commonly at the R132 residue, lead to a neomorphic enzymatic activity that results in the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] Elevated levels of 2-HG are implicated in the pathogenesis of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma, by inducing epigenetic changes that block cellular differentiation. This compound is designed to specifically inhibit these mutant IDH1 enzymes, thereby reducing 2-HG levels and restoring normal cellular differentiation.
The primary predictive biomarker for response to this compound and other IDH inhibitors is the presence of a susceptible IDH1 or IDH2 mutation. The key pharmacodynamic biomarker is the reduction of 2-HG levels in plasma or urine.
Comparative Performance of IDH Inhibitors
This section provides a comparative overview of the clinical efficacy of this compound and other commercially available IDH inhibitors. The data is compiled from publicly available clinical trial results.
Glioma
| Drug | Target | Trial Name/Identifier | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound | Mutant IDH1 | NCT02746081 | IDH1-mutant Lower Grade Glioma (LGG) | 11% (1 CR, 3 PRs)[1][2][3][4] | Not Reported |
| Ivosidenib (AG-120) | Mutant IDH1 | Phase 1 (NCT02073994) | Non-enhancing IDH1-mutant Glioma | 2.9% (1 PR)[5][6] | 13.6 months[5][6] |
| Vorasidenib (AG-881) | Mutant IDH1/2 | INDIGO (NCT04164901) | Grade 2 IDH-mutant Glioma | Not the primary endpoint | 27.7 months[7][8][9][10][11] |
Cholangiocarcinoma
| Drug | Target | Trial Name/Identifier | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound | Mutant IDH1 | NCT02746081 | IDH1-mutant Solid Tumors (including Cholangiocarcinoma) | Data not specifically reported for this subgroup | Data not specifically reported for this subgroup |
| Ivosidenib (AG-120) | Mutant IDH1 | ClarIDHy (NCT02989857) | Previously treated IDH1-mutant Cholangiocarcinoma | 2% | 2.7 months |
Acute Myeloid Leukemia (AML)
| Drug | Target | Trial Name/Identifier | Patient Population | Overall Response Rate (ORR) | Median Overall Survival (OS) |
| This compound | Mutant IDH1 | NCT03127735 | Relapsed/Refractory IDH1-mutant AML | 15% (1 CRp, 1 PR, 2 MLFS) | Not Reported |
| Ivosidenib (AG-120) | Mutant IDH1 | AGILE (NCT03173248) - in combination with Azacitidine | Newly Diagnosed IDH1-mutant AML | 47% (CR)[12] | 24.0 months[12] |
| Enasidenib (AG-221) | Mutant IDH2 | Phase 1/2 (NCT01915498) | Relapsed/Refractory IDH2-mutant AML | 40.3%[13][14][15] | 9.3 months[13][15] |
Signaling Pathways and Experimental Workflows
IDH1 Mutation Signaling Pathway
Caption: Simplified signaling pathway of mutant IDH1 and the mechanism of action of this compound.
Experimental Workflow for Biomarker Analysis
Caption: Workflow for identifying predictive and pharmacodynamic biomarkers for IDH inhibitor therapy.
Experimental Protocols
IDH1 Mutation Detection by Sanger Sequencing
This protocol is for the detection of mutations in exon 4 of the IDH1 gene, which includes the hotspot codon 132.
-
DNA Extraction: Genomic DNA is isolated from formalin-fixed paraffin-embedded (FFPE) tumor tissue using a commercially available kit (e.g., QIAamp DNA FFPE Tissue Kit) according to the manufacturer's instructions.
-
PCR Amplification: The region of interest in IDH1 exon 4 is amplified using polymerase chain reaction (PCR).
-
Forward Primer: 5'-CGGTCTTCAGAGAAGCCATT-3'[16]
-
Reverse Primer: 5'-GCAAAATCACATTATTGCCAAAC-3'[16]
-
PCR Reaction Mix: A typical 20 µl reaction contains 1.5 µl of DNA, 0.5 µl of each primer (10 µM), 10 µl of 2X PCR Master Mix, and 7.5 µl of nuclease-free water.[16]
-
PCR Cycling Conditions: Predenaturation at 95°C for 10 minutes, followed by 35-40 cycles of denaturation at 95°C for 30 seconds, annealing at 55-60°C for 30 seconds, and extension at 72°C for 1 minute, with a final extension at 72°C for 5-10 minutes.
-
-
PCR Product Purification: The amplified PCR product is purified to remove unincorporated primers and dNTPs using a commercially available kit or enzymatic method (e.g., ExoSAP-IT).
-
Sanger Sequencing: The purified PCR product is subjected to bidirectional Sanger sequencing using the same forward and reverse primers used for amplification.
-
Data Analysis: The resulting sequences are aligned to the reference IDH1 gene sequence to identify any mutations at codon 132 or other locations within the sequenced region.
Immunohistochemistry (IHC) for IDH1 R132H
This protocol describes the detection of the specific IDH1 R132H mutant protein in FFPE tissue sections.
-
Tissue Preparation: 4 µm thick sections are cut from FFPE tumor blocks and mounted on charged slides. The slides are then deparaffinized and rehydrated through a series of xylene and graded alcohol washes.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-60 minutes.[17]
-
Peroxidase Blocking: Endogenous peroxidase activity is blocked by incubating the slides in a 3% hydrogen peroxide solution for 10-15 minutes at room temperature.[18]
-
Primary Antibody Incubation: The slides are incubated with a monoclonal antibody specific for the IDH1 R132H mutation (e.g., clone H09) at a dilution of 1:20 to 1:100 for 30-60 minutes at room temperature or overnight at 4°C.[17][18][19][20][21]
-
Detection System: A polymer-based detection system (e.g., HRP-polymer) is used to visualize the primary antibody. The slides are incubated with the secondary antibody and then the polymer conjugate according to the manufacturer's instructions.
-
Chromogen: The signal is developed using a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining: The slides are counterstained with hematoxylin (B73222) to visualize the cell nuclei.
-
Mounting and Analysis: The slides are dehydrated, cleared, and coverslipped. A qualified pathologist then examines the slides for the presence of cytoplasmic and/or nuclear staining in the tumor cells, which indicates the presence of the IDH1 R132H mutation.
Measurement of 2-Hydroxyglutarate (2-HG) in Plasma by LC-MS/MS
This protocol outlines a method for the quantitative analysis of 2-HG in human plasma.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add a stable isotope-labeled internal standard (e.g., 13C5-2-HG).
-
Perform protein precipitation by adding a solvent like methanol (B129727) or acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The reconstituted sample is injected onto a reverse-phase or HILIC column. A gradient elution is typically used to separate 2-HG from other plasma components.
-
Mass Spectrometry (MS/MS): The eluent from the LC is introduced into a tandem mass spectrometer. The analysis is performed in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both 2-HG and the internal standard.
-
-
Quantification: The concentration of 2-HG in the plasma sample is determined by comparing the peak area ratio of 2-HG to the internal standard against a calibration curve prepared with known concentrations of 2-HG.
Conclusion
The development of IDH inhibitors like this compound represents a significant advancement in the treatment of cancers with specific metabolic vulnerabilities. The accurate identification of patients with IDH1 mutations through robust and validated biomarker assays is critical for the successful clinical implementation of these targeted therapies. This guide provides a comparative framework and detailed methodologies to aid researchers in the evaluation and application of biomarkers for predicting response to this compound and other IDH inhibitors. As the landscape of targeted oncology drugs continues to evolve, a thorough understanding of the associated biomarkers and their detection methods will be paramount for optimizing patient outcomes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Phase I Assessment of Safety and Therapeutic Activity of BAY1436032 in Patients with IDH1-Mutant Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Ivosidenib in Isocitrate Dehydrogenase 1 - Mutated Advanced Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. INDIGO Trial Results: Vorasidenib Shows Promising Efficacy for IDH-Mutant Low-Grade Glioma - OncologyTube [oncologytube.com]
- 8. onclive.com [onclive.com]
- 9. Vorasidenib Is Effective against Low-Grade Gliomas - NCI [cancer.gov]
- 10. news.cancerconnect.com [news.cancerconnect.com]
- 11. onclive.com [onclive.com]
- 12. Ivosidenib/Azacitidine vs Azacitidine Alone in Patients With Newly Diagnosed IDH1-Mutated AML - The ASCO Post [ascopost.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Staining Protocols for Immunohistochemistry (IHC) – IDH1 R132H Antibody Clone H09 | IDH1R132H.com [idh1r132h.com]
- 18. genomeme.ca [genomeme.ca]
- 19. dianova.com [dianova.com]
- 20. biocompare.com [biocompare.com]
- 21. dianova.com [dianova.com]
2-Hydroxyglutarate: A Robust Pharmacodynamic Biomarker for BAY-1436032 Activity in IDH1-Mutant Cancers
Cambridge, MA – The oncometabolite 2-hydroxyglutarate (2-HG) has been firmly established as a sensitive and reliable pharmacodynamic biomarker for monitoring the activity of BAY-1436032, a potent and selective pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). In both preclinical and clinical studies, this compound has demonstrated a marked ability to reduce 2-HG levels in tumors harboring IDH1 mutations, correlating with downstream therapeutic effects such as cellular differentiation and inhibition of proliferation. This guide provides a comparative analysis of 2-HG as a biomarker for this compound, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
The Central Role of 2-HG in IDH1-Mutant Cancers
Mutations in the IDH1 enzyme, commonly found in various malignancies including acute myeloid leukemia (AML), glioma, and cholangiocarcinoma, lead to a neomorphic enzymatic function.[1][2] This altered enzyme converts α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate (R-2HG).[3][4] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations, including DNA and histone hypermethylation, which ultimately block cellular differentiation and promote tumorigenesis.[2][4]
This compound is an orally available small-molecule inhibitor that specifically targets various mutant forms of IDH1, including the most common R132H, R132C, R132G, R132S, and R132L mutations.[1][2][5] By inhibiting the production of 2-HG, this compound aims to restore normal cellular differentiation and impede cancer progression.[2][3]
Comparative Efficacy of this compound in Reducing 2-HG Levels
Experimental data consistently demonstrates the potent and dose-dependent reduction of 2-HG levels following treatment with this compound across various preclinical models and in clinical settings.
Preclinical In Vitro and In Vivo Data
In cellular assays, this compound effectively reduced 2-HG levels in cells engineered to express different IDH1 mutations with nanomolar potency.[4][6][7] In vivo studies using patient-derived xenograft (PDX) models of IDH1-mutant AML and glioma further substantiated these findings, showing significant and rapid dose-dependent reductions in serum and intratumoral 2-HG levels.[2][5][8]
| Model System | IDH1 Mutation | This compound Dose | 2-HG Reduction | Reference |
| HEK293T Cells (in vitro) | R132H, R132C, R132G, R132S, R132L | Not specified | Strong reduction | [5] |
| Mouse Hematopoietic Cells (in vitro) | IDH1R132H | IC50: 60 nM | 50% inhibition of R-2HG | [7] |
| Mouse Hematopoietic Cells (in vitro) | IDH1R132C | IC50: 45 nM | 50% inhibition of R-2HG | [7] |
| LN229 IDH1R132H subcutaneous tumors (in vivo) | R132H | 15 mg/kg | ~50% | [5] |
| LN229 IDH1R132H subcutaneous tumors (in vivo) | R132H | 150 mg/kg | >90% | [5] |
| HT1080 IDH1R132C subcutaneous tumors (in vivo) | R132C | 15 mg/kg | ~50% | [5] |
| HT1080 IDH1R132C subcutaneous tumors (in vivo) | R132C | 150 mg/kg | >90% | [5] |
| IDH1-mutant AML PDX model (in vivo) | Not specified | 150 mg/kg (once daily) | Nearly complete suppression | [2] |
Clinical Data
In a Phase I clinical trial in patients with IDH1-mutant solid tumors, oral administration of this compound resulted in a median maximal reduction of plasma R-2HG levels of 76%.[9][10] Similarly, in a Phase I study in patients with IDH1-mutant AML, most subjects experienced partial target inhibition as indicated by a decrease in plasma R-2HG levels.[11][12]
| Clinical Setting | Patient Population | This compound Dose | Plasma R-2HG Reduction | Reference |
| Phase I Study | IDH1-mutant solid tumors | 150-1500 mg twice daily | Median maximal reduction of 76% | [9][10] |
| Phase I Study | IDH1-mutant AML | 300-1500 mg twice daily | Partial inhibition | [11][12][13] |
Comparison with Alternative IDH Inhibitors
While this compound is a pan-mutant IDH1 inhibitor, other approved inhibitors such as ivosidenib (B560149) (AG-120) for IDH1-mutant cancers and enasidenib (B560146) (AG-221) for IDH2-mutant cancers also utilize 2-HG as a pharmacodynamic biomarker. Ivosidenib has been shown to reduce 2-HG levels and induce differentiation in IDH1-mutant AML cells.[14] Enasidenib effectively lowers serum 2-HG by over 90% in patients with IDH2-mutant AML.[15] The choice of inhibitor and the interpretation of 2-HG levels depend on the specific IDH mutation present in the tumor.
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound in IDH1-mutant cancer cells.
Experimental Protocols
Measurement of 2-HG in Cell Culture Supernatants and Cell Lysates
Objective: To quantify the in vitro effect of this compound on 2-HG production.
Methodology:
-
Cell Culture: Culture IDH1-mutant cell lines (e.g., HEK293T engineered to express IDH1 mutations, HT1080) in appropriate media.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 8 days).
-
Sample Collection: Collect cell culture supernatants and prepare cell lysates.
-
2-HG Quantification: Analyze 2-HG levels using a D-2-Hydroxyglutarate (D2HG) Assay Kit or by Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17] The ratio of R-2HG to S-2HG can be determined to assess the specific activity of the mutant enzyme.[18]
In Vivo Pharmacodynamic Studies in Xenograft Models
Objective: To assess the in vivo efficacy of this compound in reducing 2-HG levels in tumors.
Methodology:
-
Animal Model: Implant IDH1-mutant tumor cells (e.g., LN229 IDH1R132H, HT1080) subcutaneously or orthotopically into immunocompromised mice.[5][8]
-
Treatment: Once tumors are established, administer this compound orally at various doses or vehicle control.
-
Sample Collection: Collect blood samples (for plasma 2-HG) and tumor tissue at specified time points post-treatment.
-
2-HG Quantification: Measure 2-HG levels in plasma and tumor homogenates using LC-MS/MS.[19]
Caption: Workflow for in vivo pharmacodynamic assessment of this compound.
Non-Invasive 2-HG Monitoring by Magnetic Resonance Spectroscopy (MRS)
Objective: To non-invasively measure changes in intratumoral 2-HG levels in response to this compound treatment.
Methodology:
-
Animal Model: Establish orthotopic IDH1-mutant glioma models in mice.[19]
-
Baseline MRS: Perform baseline 1H-MRS scans to detect and quantify the initial 2-HG levels in the tumor.[20][21][22]
-
Treatment: Treat the animals with this compound.
-
Follow-up MRS: Conduct follow-up 1H-MRS scans to monitor changes in the 2-HG signal over time.[19][20]
-
Data Analysis: Analyze the spectra to quantify the change in 2-HG concentration, often normalized to other brain metabolites like creatine.[19]
Conclusion
2-HG is a highly specific and quantifiable biomarker that directly reflects the on-target activity of this compound in IDH1-mutant cancers. The robust and consistent reduction of 2-HG levels upon treatment with this compound, as demonstrated in a comprehensive range of preclinical and clinical studies, validates its utility as a primary pharmacodynamic endpoint. For researchers and clinicians, monitoring 2-HG levels provides a valuable tool for assessing treatment response, optimizing dosing, and understanding the biological effects of this targeted therapy. The methodologies for 2-HG detection are well-established, ranging from mass spectrometry-based assays for high sensitivity and specificity to non-invasive MRS for longitudinal in vivo monitoring.
References
- 1. Pan-mutant IDH1 inhibitor BAY 1436032 for effective treatment of IDH1 mutant astrocytoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pan-mutant IDH1 inhibitor BAY 1436032 for effective treatment of IDH1 mutant astrocytoma in vivo - ProQuest [proquest.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Phase I Assessment of Safety and Therapeutic Activity of BAY1436032 in Patients with IDH1-Mutant Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Safety and efficacy of BAY1436032 in IDH1-mutant AML: phase I study results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. Frontiers | IDH1/IDH2 Inhibition in Acute Myeloid Leukemia [frontiersin.org]
- 15. Isocitrate dehydrogenase inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Non-Invasive Measurement of Drug and 2-HG Signals Using 19F and 1H MR Spectroscopy in Brain Tumors Treated with the Mutant IDH1 Inhibitor BAY1436032 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jneuropsychiatry.org [jneuropsychiatry.org]
- 22. academic.oup.com [academic.oup.com]
Navigating the Landscape of IDH1-Mutant Cancer Therapy: A Comparative Guide to BAY-1436032
For Researchers, Scientists, and Drug Development Professionals
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical therapeutic target in a range of cancers, including acute myeloid leukemia (AML), glioma, and cholangiocarcinoma. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives oncogenesis through epigenetic dysregulation. BAY-1436032 is a potent, orally available, pan-inhibitor of mutant IDH1 enzymes. This guide provides a comparative analysis of this compound's efficacy in relation to specific IDH1 mutations, alongside other therapeutic alternatives, supported by experimental data and detailed methodologies.
Preclinical Efficacy: A Head-to-Head Comparison
The preclinical potency of an inhibitor against specific IDH1 mutations is a key indicator of its potential therapeutic window. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other notable IDH1 inhibitors against various IDH1 mutations.
Table 1: In Vitro Enzymatic Inhibition (IC50, nM)
| IDH1 Mutation | This compound | Ivosidenib (B560149) (AG-120) | Vorasidenib (B611703) (AG-881) |
| R132H | 15[1] | 12[2] | 0.04-22[3] |
| R132C | 15[1] | 13[2] | 0.04-22[3] |
| R132G | Not explicitly reported | 8[2] | 0.04-22[3] |
| R132L | Not explicitly reported | 13[2] | Not explicitly reported |
| R132S | Not explicitly reported | 12[2] | 0.04-22[3] |
| Wild-Type IDH1 | 20,000[1] | >100,000 | >100,000 |
Table 2: Cellular 2-HG Inhibition (IC50, nM)
| Cell Line (IDH1 Mutation) | This compound | Ivosidenib (AG-120) |
| HCT116 (R132H) | 47[4] | Not explicitly reported |
| LN-229 (R132H) | 73[1] | Not explicitly reported |
| HT-1080 (R132C) | 135[1] | Not explicitly reported |
| Mouse hematopoietic cells (R132H) | 60[4] | Not explicitly reported |
| Mouse hematopoietic cells (R132C) | 45[4] | Not explicitly reported |
Clinical Efficacy Overview
Clinical trials provide crucial insights into the real-world performance of these inhibitors. The following tables summarize key efficacy data from Phase I and pivotal trials.
Table 3: Clinical Efficacy of this compound
| Indication | Phase | Key Efficacy Results | IDH1 Mutations Included |
| Advanced Solid Tumors | I | Objective Response Rate (ORR) in Lower-Grade Glioma (LGG): 11%[5]. Stable Disease (SD) in LGG: 43%[5]. | R132X (specific response rates per mutation not detailed)[6] |
| Acute Myeloid Leukemia (AML) | I | Overall Response Rate (ORR): 15% (1 CRp, 1 PR, 2 MLFS)[7][8]. Stable Disease (SD): 30%[7][8]. | R132C, R132H, R132G, R132L[7] (response not stratified by mutation) |
Table 4: Clinical Efficacy of Ivosidenib (AG-120)
| Indication | Phase | Key Efficacy Results |
| Relapsed/Refractory AML | I/II | ORR: 41.6%; Complete Remission (CR) + CR with partial hematologic recovery (CRh): 30.4% |
| Newly Diagnosed AML (unfit for intensive chemo) | III | Median Overall Survival (OS): 9.3 months |
| Advanced Cholangiocarcinoma | III | Median Progression-Free Survival (PFS): 2.7 months vs 1.4 months for placebo |
| Advanced Glioma (non-enhancing) | I | Median PFS: 13.6 months |
Table 5: Clinical Efficacy of Vorasidenib (AG-881)
| Indication | Phase | Key Efficacy Results |
| Recurrent Grade 2 Glioma | III (INDIGO trial) | Median PFS: 27.7 months vs 11.1 months for placebo[9][10] |
| Recurrent or Progressive Glioma (non-enhancing) | I | Median PFS: 36.8 months[11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: Mutant IDH1 signaling and mechanism of this compound inhibition.
Caption: General experimental workflow for evaluating IDH1 inhibitors.
Experimental Protocols
A summary of the key experimental methodologies employed in the evaluation of this compound and similar inhibitors is provided below.
1. In Vitro IDH1 Encaspase Activity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified mutant IDH1 enzyme.
-
Principle: The assay measures the enzymatic conversion of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG) by the mutant IDH1 enzyme, coupled with the oxidation of NADPH to NADP+. The decrease in NADPH is monitored spectrophotometrically or fluorometrically.
-
General Protocol:
-
Recombinant human mutant IDH1 enzyme (e.g., R132H, R132C) is incubated in an assay buffer containing α-KG and NADPH.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is initiated and the rate of NADPH consumption is measured over time by monitoring the decrease in absorbance at 340 nm or fluorescence.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cell-Based 2-HG Production Assay
-
Objective: To assess the ability of a compound to inhibit the production of 2-HG in cells expressing mutant IDH1.
-
Principle: Cells engineered to overexpress a specific IDH1 mutation or cancer cell lines endogenously expressing a mutation are treated with the inhibitor. The intracellular and/or extracellular levels of 2-HG are then quantified.
-
General Protocol:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are treated with the test compound at a range of concentrations for a specified period (e.g., 24-72 hours).
-
Cell lysates and/or culture media are collected.
-
2-HG levels are quantified using a sensitive method such as liquid chromatography-mass spectrometry (LC-MS) or a commercially available 2-HG assay kit.
-
IC50 values for 2-HG inhibition are determined from the dose-response curves.
-
3. Patient-Derived Xenograft (PDX) Efficacy Studies
-
Objective: To evaluate the in vivo anti-tumor efficacy of a compound in a model that closely recapitulates the human tumor environment.
-
Principle: Tumor tissue from a patient with an IDH1-mutated cancer is implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored.
-
General Protocol:
-
Fresh tumor tissue from a patient is surgically implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The test compound (e.g., this compound) is administered orally or via another appropriate route at a predetermined dose and schedule.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors may be harvested for biomarker analysis, such as measuring 2-HG levels, to confirm target engagement.
-
Efficacy is assessed by comparing tumor growth inhibition in the treated group versus the control group.
-
Conclusion
This compound demonstrates potent, pan-mutant IDH1 inhibitory activity in preclinical models, translating to modest clinical activity in early phase trials for both solid tumors and AML. While it shows promise, particularly in lower-grade gliomas, its clinical development in AML has been hampered by a low overall response rate. The landscape of IDH1-mutant cancer therapy is evolving, with approved agents like ivosidenib and the dual IDH1/2 inhibitor vorasidenib showing significant clinical benefit in specific indications. The choice of therapeutic strategy will likely depend on the specific cancer type, the nature of the IDH1 mutation, and the overall clinical context. Further research, including head-to-head comparative trials and studies stratifying outcomes by specific IDH1 mutations, is needed to fully delineate the optimal use of these targeted agents.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase I Assessment of Safety and Therapeutic Activity of BAY1436032 in Patients with IDH1-Mutant Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety and efficacy of BAY1436032 in IDH1-mutant AML: phase I study results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vorasidenib in IDH1- or IDH2-mutant Low-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncodaily.com [oncodaily.com]
- 11. researchgate.net [researchgate.net]
Head-to-Head In Vitro Comparison: BAY-1436032 vs. AG-120 for Mutant IDH1 Inhibition
A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro performance of two prominent mutant isocitrate dehydrogenase 1 (IDH1) inhibitors, BAY-1436032 and AG-120 (Ivosidenib).
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] 2-HG accumulation disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[4] This guide provides a detailed in vitro comparison of two selective inhibitors of mutant IDH1: this compound, a pan-mutant inhibitor, and AG-120 (Ivosidenib), a first-in-class approved drug.
Mechanism of Action
Both this compound and AG-120 are small molecule inhibitors that specifically target mutant forms of the IDH1 enzyme.[2][5][6] By binding to the mutant IDH1 protein, they block its neomorphic activity, thereby preventing the conversion of α-ketoglutarate (α-KG) to 2-HG.[2] The reduction in intracellular 2-HG levels is believed to restore normal cellular processes, including hematopoietic differentiation.[4][6]
Data Presentation
Table 1: In Vitro Enzymatic Potency against Mutant IDH1 Variants
| Inhibitor | IDH1 R132H IC₅₀ (nM) | IDH1 R132C IC₅₀ (nM) | IDH1 R132G IC₅₀ (nM) | IDH1 R132L IC₅₀ (nM) | IDH1 R132S IC₅₀ (nM) |
| This compound | 15[7][8] | 15[7][8] | Effective inhibition reported[1][3] | Effective inhibition reported[1][3] | Effective inhibition reported[1][3] |
| AG-120 | 12[9] | 13[9] | 8[9] | 13[9] | 12[9] |
Table 2: In Vitro Cellular 2-HG Inhibition
| Inhibitor | Cell Line | IDH1 Mutation | IC₅₀ (nM) |
| This compound | Mouse hematopoietic cells | R132H | 60[5][10] |
| Mouse hematopoietic cells | R132C | 45[5][10] | |
| HCT116 | R132H (overexpressing) | 47[7] | |
| LN-229 | R132H (overexpressing) | 73[7] | |
| HT-1080 | R132C (endogenous) | 135[7] | |
| Primary human AML cells | Various R132 mutations | 3 - 16[10] | |
| AG-120 | HT-1080 | R132C (endogenous) | 7.5[6] |
| U87 | R132H | ~50-220[11] | |
| THP-1 | R132H | ~50-220[11] |
Table 3: In Vitro Selectivity Profile
| Inhibitor | Wild-Type IDH1 IC₅₀ (µM) | Wild-Type IDH2 IC₅₀ (µM) | Selectivity for Mutant IDH1 |
| This compound | 20[7][8] | >100[7][8] | High |
| AG-120 | >25 (specific value not consistently reported) | No inhibition at micromolar concentrations[4] | High |
Experimental Protocols
A general workflow for the in vitro comparison of mutant IDH1 inhibitors is depicted below.
Mutant IDH1 Enzymatic Assay
This assay measures the ability of the inhibitors to block the enzymatic activity of recombinant mutant IDH1 protein.
-
Reagents and Materials:
-
Recombinant human mutant IDH1 (e.g., R132H, R132C) protein
-
α-ketoglutarate (α-KG)
-
NADPH
-
Assay buffer (e.g., 30 mM Tris pH 7.4, 0.1 mM NADP+, 2 mM MnSO4)
-
Test compounds (this compound, AG-120) serially diluted in DMSO
-
96-well or 384-well plates (black, clear bottom for fluorescence)
-
Plate reader capable of measuring fluorescence or absorbance at 340 nm
-
-
Procedure:
-
Add assay buffer to the wells of the microplate.
-
Add the test compounds at various concentrations.
-
Add the mutant IDH1 enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.
-
Immediately measure the decrease in NADPH concentration by monitoring the change in absorbance at 340 nm or by using a coupled enzymatic reaction that produces a fluorescent signal.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Intracellular 2-HG Measurement by LC-MS/MS
This method quantifies the level of the oncometabolite 2-HG in cells treated with the inhibitors.
-
Cell Culture and Treatment:
-
Seed IDH1-mutant cancer cells (e.g., HT-1080, patient-derived AML cells) in multi-well plates and allow them to adhere or stabilize overnight.
-
Treat the cells with a range of concentrations of this compound or AG-120 for a specified period (e.g., 48-72 hours).
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate on ice to precipitate proteins and extract metabolites.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet the protein and debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Separate 2-HG from other metabolites using an appropriate chromatography column and mobile phase gradient.
-
Detect and quantify 2-HG using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
Normalize the 2-HG levels to the cell number or total protein concentration.
-
Calculate the IC₅₀ for 2-HG inhibition.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cells.
-
Reagents and Materials:
-
IDH1-mutant cancer cells
-
Cell culture medium and supplements
-
Test compounds (this compound, AG-120)
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar ATP-based assay)
-
Luminometer
-
-
Procedure:
-
Seed cells at an optimized density in the opaque-walled multi-well plates.
-
Add serial dilutions of the test compounds to the wells. Include vehicle control (DMSO) wells.
-
Incubate the plates for the desired duration (e.g., 72 hours) under standard cell culture conditions.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well, following the manufacturer's instructions.[12][13][14][15]
-
Mix the contents on an orbital shaker to induce cell lysis.[13][15]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][15]
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
AML Cell Differentiation Assay by Flow Cytometry
This assay evaluates the ability of the inhibitors to induce differentiation of AML cells.
-
Cell Culture and Treatment:
-
Culture IDH1-mutant AML cells (e.g., primary patient samples or cell lines like TF-1) in appropriate media.
-
Treat the cells with effective concentrations of this compound or AG-120 for an extended period (e.g., 6-14 days), replenishing the medium and inhibitor as needed.
-
-
Antibody Staining:
-
Harvest the cells and wash them with a suitable buffer (e.g., PBS with 2% fetal bovine serum).
-
Incubate the cells with fluorescently conjugated antibodies against myeloid differentiation markers, such as CD14 and CD15. Other relevant markers like CD11b and CD33 can also be included.[16]
-
Wash the cells to remove unbound antibodies.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the viable cell population based on forward and side scatter properties.
-
Analyze the expression of CD14 and CD15 on the gated cells.
-
Quantify the percentage of cells that have upregulated the expression of these differentiation markers in the treated samples compared to the untreated or vehicle-treated controls.
-
Summary of In Vitro Performance
Both this compound and AG-120 are highly potent and selective inhibitors of mutant IDH1.
-
Potency: Both compounds exhibit low nanomolar IC₅₀ values against a range of IDH1 R132 mutations in enzymatic assays.[7][8][9] In cellular assays, both effectively reduce the production of the oncometabolite 2-HG at nanomolar concentrations.[5][6][7][10][11]
-
Selectivity: A key feature of both inhibitors is their high selectivity for mutant IDH1 over the wild-type IDH1 and IDH2 enzymes, which is crucial for minimizing off-target effects.[4][7][8]
-
Cellular Effects: In vitro studies have demonstrated that both this compound and AG-120 can induce differentiation of IDH1-mutant cancer cells, particularly in the context of AML.[6][10] This is a direct consequence of 2-HG reduction and the subsequent restoration of normal epigenetic regulation.
References
- 1. Pan-mutant IDH1 inhibitor BAY 1436032 for effective treatment of IDH1 mutant astrocytoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 16. Flow Cytometry in the Diagnosis of Leukemias - Leukemia - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy of BAY-1436032 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term in vivo efficacy of BAY-1436032, a potent and orally available pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), against other notable IDH1 inhibitors. The data presented is sourced from preclinical and clinical studies in relevant cancer models, primarily glioma and acute myeloid leukemia (AML). Detailed experimental protocols and signaling pathway visualizations are included to facilitate a deeper understanding and replication of key findings.
Introduction to this compound
This compound is an experimental anti-cancer drug that specifically targets mutated forms of the IDH1 enzyme, particularly the R132X variants.[1][2] In normal cells, IDH1 plays a crucial role in the citric acid cycle by converting isocitrate to α-ketoglutarate (α-KG). However, mutations in IDH1 lead to a neomorphic activity, causing the conversion of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3] Elevated levels of 2-HG disrupt cellular metabolism and epigenetic regulation, ultimately promoting tumorigenesis.[1][3] this compound inhibits this mutated enzyme, thereby reducing 2-HG levels, inducing cellular differentiation, and inhibiting the proliferation of cancer cells harboring IDH1 mutations.[1][4]
Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy of this compound in comparison to other IDH1 inhibitors in various cancer models.
Glioma Models
| Compound | Cancer Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| This compound | Orthotopic IDH1-R132H Human Astrocytoma Xenograft | 150 mg/kg, once daily, oral | Significantly prolonged survival of mice. | [5][6] |
| Vorasidenib (AG-881) | Orthotopic Grade III mIDH1 Glioma (TS603 neurosphere) | 50 mg/kg, twice daily for 4 days, oral | >97% inhibition of 2-HG production in glioma tissue. | [7][8] |
| Ivosidenib (AG-120) | Orthotopic IDH1 Mutant Glioma Xenograft | Not specified | >84% inhibition of 2-HG production in brain tumors. | [9][10] |
| AGI-5198 | mIDH1 Glioma Xenograft | 150 mg/kg and 450 mg/kg | Suppressed tumor cell growth. | [11][12] |
Acute Myeloid Leukemia (AML) Models
| Compound | Cancer Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| This compound | Patient-Derived Xenograft (PDX) IDH1-R132C AML | 150 mg/kg, once daily, oral | Leukemic blast clearance, prolonged survival. | [1] |
| Olutasidenib (FT-2102) | Phase 1 study in IDH1m AML/MDS patients | 150 mg QD or 300 mg QD/BID | Normalization of plasma 2-HG levels. | [13] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental approaches, the following diagrams have been generated using Graphviz.
Experimental Protocols
Orthotopic Glioma Xenograft Model
This protocol describes the establishment of an orthotopic glioma xenograft model in mice to evaluate the efficacy of IDH1 inhibitors.
1. Cell Preparation:
- Human glioma cells harboring an IDH1 mutation (e.g., patient-derived neurospheres) are cultured under appropriate sterile conditions.
- Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a sterile solution (e.g., PBS or Matrigel) at a concentration of 1 x 10^5 to 5 x 10^5 cells per 5 µL.
2. Stereotactic Intracranial Injection:
- Immunocompromised mice (e.g., NOD-scid gamma mice) are anesthetized.
- A small burr hole is drilled into the skull at a predetermined stereotactic coordinate.
- The cell suspension is slowly injected into the brain parenchyma using a Hamilton syringe.
- The incision is closed with sutures or surgical glue.
3. Tumor Growth Monitoring:
- Tumor growth is monitored non-invasively, for example, by bioluminescence imaging if cells are luciferase-tagged, or by magnetic resonance imaging (MRI).
4. Treatment Administration:
- Once tumors are established, mice are randomized into treatment and control groups.
- This compound or a vehicle control is administered orally, typically once or twice daily.
5. Efficacy Evaluation:
- The primary endpoint is typically overall survival, which is analyzed using Kaplan-Meier curves and log-rank tests.
- Secondary endpoints may include tumor growth inhibition and measurement of 2-HG levels in plasma or tumor tissue.
Subcutaneous Xenograft Model
This protocol outlines the procedure for establishing a subcutaneous tumor model, which is often used for initial efficacy and pharmacokinetic/pharmacodynamic studies.
1. Cell Preparation:
- IDH1-mutant cancer cells are prepared as described for the orthotopic model, typically at a concentration of 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of a sterile solution, which may be mixed with Matrigel to enhance tumor take rate.
2. Subcutaneous Injection:
- The cell suspension is injected subcutaneously into the flank of immunocompromised mice.
3. Tumor Growth Measurement:
- Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
4. Treatment and Efficacy Assessment:
- Treatment is initiated when tumors reach a specified size.
- Efficacy is assessed by comparing tumor growth rates between treated and control groups. At the end of the study, tumors can be excised for biomarker analysis.
Measurement of 2-Hydroxyglutarate (2-HG)
1. Sample Collection:
- Blood samples are collected via retro-orbital bleeding or cardiac puncture into EDTA-containing tubes. Plasma is separated by centrifugation.
- Tumor tissue is harvested at the end of the study and snap-frozen in liquid nitrogen.
2. Sample Preparation:
- Plasma proteins are precipitated, and the supernatant is collected.
- Tumor tissue is homogenized, and metabolites are extracted.
3. 2-HG Quantification:
- 2-HG levels are quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
Conclusion
This compound demonstrates significant in vivo efficacy in preclinical models of IDH1-mutant cancers, leading to prolonged survival and robust inhibition of the oncometabolite 2-HG. Comparative data suggests that while other IDH1 inhibitors also show potent activity, this compound's pan-mutant inhibitory profile makes it a promising candidate for a broad range of IDH1-mutated malignancies. The provided experimental protocols offer a foundation for further investigation and validation of these findings. Continued research, including ongoing clinical trials, will be crucial in determining the full therapeutic potential of this compound in patients.
References
- 1. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of radiolabeled AGI-5198 analogues as candidate radiotracers for imaging mutant IDH1 expression in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pan-mutant IDH1 inhibitor BAY 1436032 for effective treatment of IDH1 mutant astrocytoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of BAY-1436032: A Guide for Laboratory Professionals
For Immediate Release – Researchers, scientists, and drug development professionals utilizing the novel pan-mutant IDH1 inhibitor, BAY-1436032, must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS), this guide provides essential safety and logistical information, treating the compound as potentially hazardous and outlining a comprehensive disposal plan based on its chemical properties and general best practices for laboratory chemical waste management.
Key Chemical and Physical Properties
A thorough understanding of a compound's properties is fundamental to its safe handling and disposal. The following table summarizes the known quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₀F₃N₃O₃ | Cayman Chemical[1] |
| Formula Weight | 489.5 g/mol | Cayman Chemical[1] |
| Appearance | Solid | Cayman Chemical[1] |
| Solubility | DMF: 1 mg/mL, DMSO: 3 mg/mL, Ethanol: 3 mg/mL | Cayman Chemical[1] |
| Storage Temperature | -20°C | Cayman Chemical[1] |
| Stability | ≥ 4 years (at -20°C) | Cayman Chemical[1] |
General Disposal Protocol for this compound
As a novel research compound, this compound should be managed as hazardous chemical waste. The following step-by-step protocol is a general guideline and must be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies and local regulations.
Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
Step 2: Waste Segregation
-
Solid Waste: Collect any solid this compound, including unused compound and contaminated items (e.g., weigh boats, spatulas), in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Sharps: Any chemically contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated, puncture-resistant sharps container labeled for chemical waste.[2]
Step 3: Waste Container Labeling All waste containers must be clearly labeled with the following information:[3]
-
The words "Hazardous Waste"[3]
-
The full chemical name: "this compound" (avoid abbreviations)[3]
-
The approximate concentration and volume of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator and the laboratory location[3]
Step 4: Storage of Waste Store hazardous waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are kept closed and are placed in secondary containment to prevent spills.
Step 5: Disposal Request Once the waste container is full, or in accordance with your institution's guidelines, submit a hazardous waste pickup request to your EHS office. Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound are available, the procedures outlined are based on standard guidelines for the management of laboratory chemical waste. For instance, a study on the in vivo administration of this compound involved preparing stock solutions in DMSO.[4] The resulting waste from such a procedure would be classified as liquid hazardous waste and should be disposed of according to the protocol described above.
Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety (EHS) office for specific procedures and requirements for hazardous waste disposal.
References
Essential Safety and Logistical Information for Handling BAY-1436032
This document provides crucial safety protocols, personal protective equipment (PPE) guidelines, and logistical information for researchers, scientists, and drug development professionals handling BAY-1436032. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
This compound is a potent and selective pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][3][4][5] It is an orally available small molecule that has been investigated for its antineoplastic activity.[1][6][7]
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted before handling this compound to ensure the appropriate level of protection.[8] The following table summarizes the recommended PPE for handling this compound in a laboratory setting.[8][9][10][11]
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a splash hazard. | To protect against splashes, dust, and flying particles.[8][9] |
| Skin and Body Protection | Chemical-resistant lab coat. | To protect skin and clothing from chemical contact. |
| Hand Protection | Disposable nitrile gloves. For extended contact, consider double-gloving or using thicker, chemical-resistant gloves. | To prevent skin absorption. Gloves should be inspected before use and changed immediately if contaminated.[8][11] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | To prevent inhalation of dust or aerosols. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills and falling objects.[10] |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Handle this compound in a designated area, such as a chemical fume hood, to minimize exposure. Avoid creating dust. After handling, wash hands thoroughly.
-
Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. MedchemExpress suggests that the stock solution can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[4]
Disposal Plan:
-
Waste Disposal: Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations. This typically involves collection in a designated hazardous waste container.
-
Decontamination: Clean all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol (B145695) or DMSO) followed by a soap and water wash.
Experimental Protocols
In Vitro Mutant IDH1 Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against mutant IDH1 enzymes.
Methodology:
-
Enzyme and Substrate Preparation:
-
Recombinantly express and purify the desired mutant IDH1 protein (e.g., IDH1-R132H, IDH1-R132C).
-
Prepare a reaction buffer containing Tris-HCl, NaCl, MgCl2, and NADP+.
-
Prepare a solution of the substrate, α-ketoglutarate.
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Perform a serial dilution of the stock solution to create a range of concentrations to be tested.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the reaction buffer, the mutant IDH1 enzyme, and the various concentrations of this compound.
-
Initiate the enzymatic reaction by adding α-ketoglutarate.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
-
Detection of 2-Hydroxyglutarate (2-HG):
-
Data Analysis:
-
Plot the enzyme activity (rate of 2-HG production) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
This compound has demonstrated low nanomolar IC50 values against various IDH1 mutants.[2][4]
Signaling Pathway
The following diagram illustrates the mechanism of action of mutant IDH1 and its inhibition by this compound.
Caption: Mechanism of mutant IDH1 and its inhibition by this compound.
References
- 1. Facebook [cancer.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Safety and efficacy of BAY1436032 in IDH1-mutant AML: phase I study results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. westlab.com [westlab.com]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. research.arizona.edu [research.arizona.edu]
- 12. aacrjournals.org [aacrjournals.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
